molecular formula C11H12N2O2 B057837 4-Hydroxyantipyrine CAS No. 1672-63-5

4-Hydroxyantipyrine

Numéro de catalogue: B057837
Numéro CAS: 1672-63-5
Poids moléculaire: 204.22 g/mol
Clé InChI: SKVPTPMWXJSBTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxyantipyrine is a significant oxidative metabolite of the model drug antipyrine, making it a critical standard and tool compound in pharmacological and toxicological research. Its primary research value lies in its application as a specific biomarker for assessing cytochrome P450 (CYP) enzyme activity, particularly for phenotyping the CYP3A4 and CYP2C9 isozymes in vitro. By quantifying the formation of this compound from its parent compound, researchers can non-invasively monitor hepatic metabolic function and evaluate the potential for drug-drug interactions. The mechanism involves the hydroxylation of antipyrine, a reaction primarily catalyzed by these CYP enzymes, which is a fundamental process in Phase I drug metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVPTPMWXJSBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168242
Record name 4-Hydroxyantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-63-5
Record name 4-Hydroxyantipyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1672-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyantipyrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYANTIPYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPZ41NV570
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxyantipyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxyantipyrine, a major metabolite of the analgesic and antipyretic drug antipyrine. This document details experimental protocols, data analysis, and visualization of key pathways, serving as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug metabolism studies.

Introduction

This compound is the principal product of the oxidative metabolism of antipyrine, primarily mediated by cytochrome P450 enzymes in the liver. Its formation and clearance are often used as a probe to assess hepatic drug-metabolizing capacity. A thorough understanding of its synthesis and analytical characterization is crucial for its use as a reference standard in metabolic studies and for the development of new pyrazolone-based therapeutic agents. This guide outlines a robust synthetic route starting from antipyrine and provides detailed methodologies for its comprehensive characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the conversion of antipyrine to 4-aminoantipyrine, followed by a diazotization reaction and subsequent hydrolysis to yield the final product.

Synthesis of 4-Aminoantipyrine from Antipyrine

This procedure is adapted from established patent literature and involves the nitrosation of antipyrine, followed by reduction and hydrolysis.

Experimental Protocol:

  • Nitrosation:

    • Prepare a solution of antipyrine in 50% sulfuric acid.

    • Simultaneously, prepare a solution of sodium nitrite in water.

    • In a reaction vessel maintained at 0-5 °C, slowly add the sodium nitrite solution to the stirred antipyrine solution.

    • Monitor the reaction for the formation of a nitroso-antipyrine intermediate. The reaction is typically complete within 1-2 hours.

  • Reduction:

    • Prepare a reducing solution of ammonium bisulfite and ammonium sulfite in water.

    • Slowly add the nitroso-antipyrine solution from the previous step to the reducing solution, maintaining the temperature below 10 °C.

    • Stir the mixture for 2-3 hours until the reduction to 4-aminoantipyrine is complete.

  • Hydrolysis and Isolation:

    • Acidify the reaction mixture with sulfuric acid and heat to reflux for 1-2 hours to hydrolyze any remaining intermediates.

    • Cool the reaction mixture and neutralize with a suitable base, such as sodium hydroxide, to precipitate the crude 4-aminoantipyrine.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-aminoantipyrine.

Synthesis of this compound from 4-Aminoantipyrine

This step involves the diazotization of the amino group of 4-aminoantipyrine, followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol:

  • Diazotization:

    • Dissolve 4-aminoantipyrine in a dilute mineral acid (e.g., 2M HCl or H₂SO₄) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise with constant stirring. Maintain the temperature strictly between 0-5 °C.

    • The completion of the diazotization can be tested by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.

  • Hydrolysis:

    • Gently warm the solution containing the diazonium salt to 50-60 °C. Nitrogen gas will be evolved.

    • Continue heating until the evolution of nitrogen ceases, indicating the completion of the hydrolysis. This may take 30-60 minutes.

    • The solution will change color, and the this compound product will precipitate upon cooling.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the crude this compound by filtration.

    • Wash the solid with cold water to remove any remaining acid and inorganic salts.

    • Recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture, to yield pure this compound.

    • Dry the purified product in a vacuum oven.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23 g/mol
Melting Point184-186 °C
AppearanceWhite to off-white crystalline solid
Spectroscopic Characterization

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆). Filter the solution into a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50 - 7.30m5HPhenyl-H
3.15s3HN-CH₃
2.25s3HC-CH₃
~5.0 (broad)s1HOH

¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
165.0C=O
140.0Phenyl C-1
135.0C4-OH
129.0Phenyl C-3, C-5
125.0Phenyl C-4
120.0Phenyl C-2, C-6
115.0C5
35.0N-CH₃
10.0C-CH₃

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Mass Spectral Data:

m/zInterpretation
205.0972[M+H]⁺ (Calculated for C₁₁H₁₃N₂O₂⁺: 205.0977)
187.0866[M+H - H₂O]⁺
56.0500Key fragment indicating substitution at the 4-position[1]

A characteristic fragmentation pattern for 4-substituted antipyrine derivatives is the presence of an intense key fragment at m/e 56.[1]

Chromatographic Characterization

Experimental Protocol:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Under these conditions, this compound should elute as a sharp, well-defined peak. The retention time and peak area can be used for identification and quantification, respectively.

Visualizations

Synthesis Workflow

G Figure 1: Synthetic Workflow for this compound cluster_0 Step 1: Synthesis of 4-Aminoantipyrine cluster_1 Step 2: Synthesis of this compound Antipyrine Antipyrine Nitrosation Nitrosation Antipyrine->Nitrosation NaNO₂, H₂SO₄ Four_Aminoantipyrine Four_Aminoantipyrine Diazotization Diazotization Four_Aminoantipyrine->Diazotization NaNO₂, HCl Four_Hydroxyantipyrine Four_Hydroxyantipyrine Reduction Reduction Nitrosation->Reduction NH₄HSO₃, (NH₄)₂SO₃ Hydrolysis & Isolation Hydrolysis & Isolation Reduction->Hydrolysis & Isolation H₂SO₄, NaOH Hydrolysis & Isolation->Four_Aminoantipyrine Hydrolysis Hydrolysis Diazotization->Hydrolysis Heat Isolation & Purification Isolation & Purification Hydrolysis->Isolation & Purification Isolation & Purification->Four_Hydroxyantipyrine

Caption: Synthetic Workflow for this compound.

Metabolic Pathway of Antipyrine

G Figure 2: Metabolic Pathway of Antipyrine Antipyrine Antipyrine Four_Hydroxyantipyrine Four_Hydroxyantipyrine Antipyrine->Four_Hydroxyantipyrine CYP1A2, CYP2C8/9/19, CYP3A4 Norantipyrine Norantipyrine Antipyrine->Norantipyrine CYP1A2, CYP2C8/9/19 Three_Hydroxymethylantipyrine Three_Hydroxymethylantipyrine Antipyrine->Three_Hydroxymethylantipyrine CYP1A2, CYP2B6, CYP2C8/9/19 Further Conjugation Further Conjugation Four_Hydroxyantipyrine->Further Conjugation Further Metabolism Further Metabolism Norantipyrine->Further Metabolism Further Oxidation Further Oxidation Three_Hydroxymethylantipyrine->Further Oxidation

Caption: Metabolic Pathway of Antipyrine.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined protocols for synthesis from antipyrine, along with the comprehensive analytical methodologies including NMR, MS, and HPLC, offer researchers the necessary tools for producing and verifying this important metabolite. The provided data and visualizations serve as a valuable reference for those engaged in drug metabolism research and the development of related pharmaceutical compounds. Adherence to these detailed procedures will ensure the reliable synthesis and accurate characterization of this compound for its application in scientific research.

References

4-Hydroxyantipyrine: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyantipyrine is a principal active metabolite of antipyrine (phenazone), a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Due to its role as a major product of hepatic metabolism, this compound is a critical molecule in the study of drug metabolism, particularly for assessing the activity of cytochrome P450 (CYP) enzymes. Its chemical properties and structure are fundamental to understanding its biological behavior and for its use as a biomarker in clinical and pharmacological research. This guide provides an in-depth overview of the chemical characteristics, structure, and relevant experimental methodologies for this compound.

Chemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analysis. A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[1][2]
Molecular Weight 204.23 g/mol [1][2]
Melting Point 184-186 °C[3]
Boiling Point (Predicted) 314.3 ± 52.0 °C[1]
Solubility Slightly soluble in DMSO and Methanol.[1]
pKa (Predicted) 11.99 ± 0.20[1]
CAS Number 1672-63-5[3]

Chemical Structure

This compound, with the IUPAC name 4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one, possesses a pyrazolone core structure. This heterocyclic ring is substituted with methyl groups at the 1 and 5 positions, a phenyl group at the 2 position, and a hydroxyl group at the 4 position. The presence of the hydroxyl group is a result of the metabolic oxidation of the parent compound, antipyrine.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

While this compound is primarily a metabolite, a synthetic route can be conceptualized based on the chemistry of related compounds. A plausible method involves the hydroxylation of antipyrine.

Methodology: Hydroxylation of Antipyrine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve antipyrine in a suitable organic solvent (e.g., acetic acid).

  • Reagent Addition: Slowly add a hydroxylating agent, such as hydrogen peroxide in the presence of a catalyst (e.g., a Fenton-like reagent like iron(II) sulfate), to the solution at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization.

synthesis_workflow Synthesis Workflow for this compound start Dissolve Antipyrine in Acetic Acid reagent Add Hydroxylating Agent (e.g., H2O2/FeSO4) start->reagent monitor Monitor Reaction (TLC/HPLC) reagent->monitor workup Quench and Neutralize monitor->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Recrystallization extraction->purification end Pure this compound purification->end

Caption: A generalized workflow for the synthesis of this compound.

Purification by Recrystallization

Methodology:

  • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent mixture with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Analytical Quantification by HPLC-UV

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and a polar organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation (e.g., 70:30 v/v buffer:acetonitrile).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

hplc_workflow HPLC Analysis Workflow prep Prepare Mobile Phase and Standards inject Inject into HPLC System prep->inject sample Prepare and Filter Sample sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for the quantification of this compound using HPLC-UV.

Metabolic Pathway

This compound is a major metabolite of antipyrine, formed primarily in the liver through oxidation catalyzed by cytochrome P450 enzymes. The hydroxylation occurs at the C4 position of the pyrazolone ring. Several CYP isoforms are involved in this biotransformation, with CYP3A4 being the principal enzyme, and CYP1A2 and CYP2C9 also contributing to a lesser extent.[4] The formation of this compound is a key step in the detoxification and elimination of antipyrine from the body.

metabolic_pathway Metabolic Pathway of Antipyrine to this compound Antipyrine Antipyrine Hydroxyantipyrine This compound Antipyrine->Hydroxyantipyrine Oxidation (Hydroxylation) Enzymes Cytochrome P450 Enzymes (CYP3A4, CYP1A2, CYP2C9) Enzymes->Antipyrine

Caption: The metabolic conversion of antipyrine to this compound.

Conclusion

This compound serves as a vital tool in drug development and clinical pharmacology. A thorough understanding of its chemical properties, structure, and the methodologies for its synthesis and analysis is crucial for its effective application in research. The information and protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this important metabolite.

References

4-Hydroxyantipyrine: A Comprehensive Technical Guide to a Key Metabolite of Antipyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrine, also known as phenazone, is an analgesic and antipyretic that has been extensively used as a probe drug to investigate the activity of drug-metabolizing enzymes in the liver.[1] Its metabolism is complex, involving multiple pathways and cytochrome P450 (CYP) enzymes, making it a valuable tool for phenotyping hepatic oxidative capacity. A primary product of this biotransformation is 4-hydroxyantipyrine, a major metabolite that provides significant insight into the function of specific CYP isoforms.[1] In humans, the oxidation of antipyrine to this compound typically accounts for 30-40% of a given dose.[1] This technical guide provides an in-depth exploration of this compound, focusing on its formation, the enzymes involved, quantitative metabolic data, and the experimental protocols used for its analysis.

Metabolic Pathway of Antipyrine to this compound

Antipyrine undergoes extensive metabolism in the liver, primarily through oxidation, leading to the formation of several key metabolites. The main oxidative metabolites are this compound (OHA), 3-hydroxymethylantipyrine (HMA), and norantipyrine (NORA).[2][3] The formation of these metabolites is catalyzed by a range of cytochrome P450 enzymes.[4]

The 4-hydroxylation of antipyrine is a critical pathway predominantly mediated by the CYP3A4 enzyme, with a lesser contribution from CYP1A2 .[4] The involvement of these enzymes has been confirmed through in vitro studies using human liver microsomes and specific enzyme inhibitors.[4] For instance, ketoconazole, a potent CYP3A4 inhibitor, has been shown to reduce the formation of this compound by up to 80%.[4] Similarly, antibodies against CYP3A4 can inhibit its formation by 25% to 65%.[4]

Following its formation, this compound is further metabolized, primarily through conjugation reactions. In humans, it is almost entirely excreted in the urine as a glucuronide conjugate.[2] A sulfate conjugate of this compound has also been identified.[5]

antipyrine_metabolism Antipyrine Antipyrine Metabolites Oxidative Metabolism Antipyrine->Metabolites FourOHA This compound Metabolites->FourOHA CYP3A4, CYP1A2 ThreeHMA 3-Hydroxymethylantipyrine Metabolites->ThreeHMA CYP1A2, CYP2C9 NORA Norantipyrine Metabolites->NORA CYP2C Subfamily, CYP1A2 Conjugation Phase II Metabolism FourOHA->Conjugation Glucuronide This compound Glucuronide Conjugation->Glucuronide Sulfate This compound Sulfate Conjugation->Sulfate

Caption: Metabolic pathway of antipyrine to its major oxidative metabolites.

Quantitative Data

The study of antipyrine metabolism has generated significant quantitative data, allowing for a detailed understanding of the kinetics and relative importance of each metabolic pathway.

Table 1: Enzyme Kinetics of Antipyrine Metabolite Formation in Human Liver Microsomes
MetaboliteVmax (nmol · mg⁻¹ · min⁻¹)Km (mmol/L)
This compound 1.54 ± 0.0839.6 ± 2.5
Norantipyrine 0.91 ± 0.0419.0 ± 0.8
Data sourced from studies on human liver microsomes.[4]
Table 2: Urinary Excretion of Antipyrine and its Metabolites in Humans

This table presents the percentage of an administered oral dose of antipyrine recovered in urine as the parent drug and its major metabolites over a 52-hour period in healthy volunteers.

Compound% of 500 mg Dose Excreted in Urine (Mean ± SD)
Unchanged Antipyrine3.3 ± 1.2%
This compound 28.5 ± 2.2%
Norantipyrine16.5 ± 6.0%
3-Hydroxymethylantipyrine35.1 ± 7.2%
3-Carboxy-antipyrine3.3 ± 0.8%
Data from a study in five healthy volunteers after a 500 mg oral dose.[2]

Another study involving intravenous administration of 500 mg antipyrine to six healthy volunteers showed similar excretion patterns, with 24.9 ± 6.3% of the dose excreted as this compound in 48 hours.[6]

Experimental Protocols

The investigation of this compound formation involves both in vitro and in vivo methodologies, followed by sensitive analytical quantification.

In Vitro Studies: Human Liver Microsomes

This approach allows for the direct study of metabolic pathways and enzyme kinetics in a controlled environment.

Methodology:

  • Microsome Preparation: Human liver microsomes are prepared from tissue samples, often obtained from organ donors or surgical resections.

  • Incubation: Microsomes are incubated with antipyrine at various concentrations. The incubation mixture typically contains a phosphate buffer, cofactors essential for CYP activity (such as an NADPH-generating system), and the microsomes.

  • Inhibition Studies: To identify the specific CYP enzymes involved, incubations are performed in the presence of known chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9) or specific inhibitory antibodies.[4]

  • Reaction Termination: The metabolic reaction is stopped, often by adding a cold organic solvent like acetonitrile or methanol, which also precipitates the proteins.

  • Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed to quantify the metabolites formed.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HLM Human Liver Microsomes Incubation Incubate at 37°C HLM->Incubation Antipyrine Antipyrine Substrate Antipyrine->Incubation Cofactors NADPH-Generating System Cofactors->Incubation Inhibitors CYP Inhibitors/ Antibodies (Optional) Inhibitors->Incubation Termination Terminate Reaction (e.g., cold solvent) Incubation->Termination Centrifugation Centrifuge to Remove Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Quantification LC-MS/MS or HPLC Quantification Supernatant->Quantification

Caption: Experimental workflow for in vitro analysis of antipyrine metabolism.

In Vivo Studies: Human Clinical Trials

In vivo studies are essential for understanding the pharmacokinetics of antipyrine and its metabolites in the human body.

Methodology:

  • Subject Recruitment: Healthy volunteers or specific patient populations are enrolled.

  • Drug Administration: A defined dose of antipyrine is administered, typically orally as an aqueous solution or intravenously.[2][6]

  • Sample Collection: Biological samples such as blood (plasma), urine, and saliva are collected at predetermined time points over a period of 24 to 52 hours.[2][6]

  • Sample Processing:

    • Plasma: Blood samples are centrifuged to separate plasma. For analysis, plasma may require a protein precipitation step or a more rigorous clean-up like solid-phase extraction (SPE).[7] A typical SPE procedure involves passing the plasma sample through a C18 cartridge, washing, and then eluting the metabolites with methanol.[7]

    • Urine: Urine samples are often treated with β-glucuronidase/aryl sulfatase to hydrolyze the conjugated metabolites back to their free forms before analysis.[8]

  • Analytical Quantification: The processed samples are then analyzed using chromatographic methods to determine the concentrations of antipyrine and its metabolites.

in_vivo_workflow cluster_protocol Clinical Protocol cluster_processing Sample Processing cluster_analysis Analysis Admin Administer Antipyrine (Oral or IV) Collect Collect Samples (Blood, Urine, Saliva) over 24-52h Admin->Collect Plasma Plasma Separation Collect->Plasma Urine Urine Hydrolysis (Glucuronidase) Collect->Urine SPE Solid-Phase Extraction (Plasma) Plasma->SPE Quantify Quantify Metabolites (HPLC or LC-MS/MS) Urine->Quantify SPE->Quantify

Caption: Experimental workflow for in vivo analysis of antipyrine metabolism.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

  • HPLC with UV Detection: A common method involves reversed-phase HPLC. For instance, antipyrine and this compound can be separated on a Symmetry Shield RP8 column with a mobile phase of 0.1% glacial acetic acid and methanol (85:15) and detected via UV at 254 nm.[9] Another method uses a C18 column with a mobile phase of sodium dodecyl sulfate and pentanol, with UV detection at 262 nm.[7]

  • LC-MS/MS: This technique offers superior sensitivity and specificity compared to HPLC-UV. It is particularly useful for analyzing complex biological matrices. The analysis is typically performed in selected ion monitoring (SIM) mode, tracking specific mass-to-charge (m/z) ratios for the parent drug and its metabolites.[10]

Conclusion

This compound is a quantitatively significant and mechanistically informative metabolite of antipyrine. Its formation is a reliable indicator of CYP3A4 and, to a lesser extent, CYP1A2 activity, making it a cornerstone of antipyrine-based drug metabolism studies. The well-established in vitro and in vivo protocols, coupled with robust analytical methods, provide researchers and drug development professionals with the necessary tools to investigate hepatic enzyme function, drug-drug interactions, and the impact of disease states on drug metabolism. A thorough understanding of the pathways and quantification of metabolites like this compound remains critical for advancing personalized medicine and ensuring drug safety and efficacy.

References

The Discovery and History of 4-Hydroxyantipyrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyantipyrine (4-hydroxy-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one) is the principal metabolite of antipyrine, a medication once widely used for its analgesic and antipyretic properties. The study of its formation and excretion has been pivotal in the field of clinical pharmacology, particularly in understanding the enzymatic processes governing drug metabolism. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Early History

The discovery of this compound is intrinsically linked to the pioneering work of Bernard B. Brodie and Julius Axelrod in the late 1940s and early 1950s. Their research at the Goldwater Memorial Hospital and New York University College of Medicine laid the foundation for modern drug metabolism studies. In his autobiography, Nobel laureate Julius Axelrod explicitly stated, "We identified this compound and its sulfate conjugate as metabolites of antipyrine."[1] This seminal discovery was detailed in their 1950 publication in the Journal of Pharmacology and Experimental Therapeutics, titled "The fate of antipyrine in man."[2][3] This paper described how antipyrine is metabolized in the human body, with a significant portion being hydroxylated to form this compound.

Their work was part of a broader investigation into the metabolic fate of various drugs, which was crucial in moving the field of pharmacology from empirical observations to a more mechanistic understanding of drug action and disposition.[4]

Metabolic Pathway of this compound Formation

This compound is formed in the liver through the oxidative metabolism of its parent compound, antipyrine. This biotransformation is primarily catalyzed by the cytochrome P450 (CYP) enzyme system.

Key Enzymes Involved

Subsequent research has identified the specific CYP isozymes responsible for the 4-hydroxylation of antipyrine. The primary enzymes involved are:

  • CYP3A4: Plays a major role in the formation of this compound.

  • CYP1A2: Also contributes to the 4-hydroxylation of antipyrine.

  • Other CYPs, such as CYP2C8, CYP2C9, and CYP2C18, are also involved to a lesser extent.

The formation of this compound is a critical pathway in the clearance of antipyrine from the body. Once formed, it can be further conjugated, primarily with glucuronic acid or sulfate, to form more water-soluble compounds that are readily excreted in the urine.[5]

metabolic_pathway Antipyrine Antipyrine This compound This compound Antipyrine->this compound CYP3A4, CYP1A2 (Oxidation) Conjugated Metabolites Conjugated Metabolites This compound->Conjugated Metabolites Glucuronidation, Sulfation Urine Urine Conjugated Metabolites->Urine Excretion experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine_Sample Urine_Sample Centrifugation Centrifugation Urine_Sample->Centrifugation pH_Adjustment pH_Adjustment Centrifugation->pH_Adjustment Conditioning Conditioning pH_Adjustment->Conditioning Sample_Loading Sample_Loading Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Analysis HPLC_Analysis Reconstitution->HPLC_Analysis

References

4-Hydroxyantipyrine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyantipyrine, a primary metabolite of the analgesic and antipyretic drug antipyrine. This document details its chemical properties, metabolic pathways, and its application in drug metabolism research, particularly as a probe for cytochrome P450 enzyme activity. Detailed experimental protocols for its analysis are also provided.

Core Properties of this compound

This compound is a key metabolite in the biotransformation of antipyrine. Its quantification is crucial for pharmacokinetic and pharmacodynamic studies.

PropertyValueReference
CAS Number 1672-63-5[1]
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.22 g/mol [1]
IUPAC Name 4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one[1]

Metabolic Pathway of Antipyrine

Antipyrine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, to form several metabolites. The formation of this compound is a major metabolic route.

Antipyrine_Metabolism cluster_CYP Cytochrome P450 Enzymes Antipyrine Antipyrine Metabolites Hydroxyantipyrine This compound Metabolites->Hydroxyantipyrine 4-Hydroxylation Norantipyrine Norantipyrine Metabolites->Norantipyrine N-Demethylation Hydroxymethylantipyrine 3-Hydroxymethylantipyrine Metabolites->Hydroxymethylantipyrine 3-Methyl-hydroxylation CYP3A4 CYP3A4 CYP3A4->Hydroxyantipyrine CYP1A2_1 CYP1A2 CYP1A2_1->Hydroxyantipyrine CYP2C_subfamily CYP2C Subfamily CYP2C_subfamily->Norantipyrine CYP1A2_2 CYP1A2 CYP1A2_2->Norantipyrine CYP1A2_2->Hydroxymethylantipyrine CYP2C9 CYP2C9 CYP2C9->Hydroxymethylantipyrine HPLC_Workflow start Start: Human Plasma Sample protein_precipitation Protein Precipitation (e.g., with acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection Injection into HPLC System supernatant_transfer->hplc_injection chromatographic_separation Chromatographic Separation (C18 column) hplc_injection->chromatographic_separation uv_detection UV Detection chromatographic_separation->uv_detection data_analysis Data Analysis and Quantification uv_detection->data_analysis end End: this compound Concentration data_analysis->end Microsome_Workflow start Start: Thaw Human Liver Microsomes & Reagents prepare_incubation Prepare Incubation Mixture (Microsomes, Buffer, Antipyrine) start->prepare_incubation pre_incubation Pre-incubate at 37°C prepare_incubation->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction incubation Incubate at 37°C with Agitation initiate_reaction->incubation terminate_reaction Terminate Reaction (Add Acetonitrile) incubation->terminate_reaction sample_processing Sample Processing (Centrifugation, Supernatant Transfer) terminate_reaction->sample_processing lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis end End: Metabolite Quantification lc_ms_analysis->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxyantipyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxyantipyrine is the principal active metabolite of antipyrine (phenazone), a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Its formation in the liver is a key indicator of cytochrome P450 (CYP) enzyme activity, making it a valuable tool in pharmacokinetic and drug metabolism studies.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway and analytical workflow.

Chemical Identity and Physical Properties

A summary of the key chemical identifiers and physical properties of this compound is presented in Table 1.

Table 1: Chemical Identity and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one[4]
Synonyms 4-Hydroxyphenazone, NSC 174055[5]
CAS Number 1672-63-5[4]
Molecular Formula C₁₁H₁₂N₂O₂[4]
Molecular Weight 204.23 g/mol [3]
Appearance Off-White to Beige Solid-
Melting Point 184-186 °C-
Boiling Point 314.3 ± 52.0 °C (Predicted)-
Solubility Slightly soluble in DMSO and Methanol. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL).[5]
pKa 11.99 ± 0.20 (Predicted)-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

2.1. Mass Spectrometry

  • GC-MS: Gas Chromatography-Mass Spectrometry can be utilized for the analysis of this compound.[4]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a common technique for the quantification of this compound in biological matrices.[4]

2.2. Infrared (IR) Spectroscopy

  • FTIR: Fourier Transform Infrared Spectroscopy is used to identify the functional groups present in the molecule. A common sample preparation technique is the use of a KBr wafer.[4]

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR and ¹³C NMR: Proton and Carbon-13 NMR spectroscopy are essential for elucidating the molecular structure of this compound.

2.4. UV-Vis Spectroscopy

  • UV-Vis Spectra: Ultraviolet-Visible spectroscopy can be used for quantitative analysis, often in conjunction with HPLC.[6]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

3.1. Melting Point Determination (General Protocol)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

3.2. Solubility Determination (General Protocol)

The equilibrium solubility of this compound can be determined using the shake-flask method.

  • Materials: this compound, selected solvent (e.g., water, buffer solutions), flasks, shaker, analytical balance, filtration system, and a suitable analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Aliquots of the suspension are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours).

    • The undissolved solid is removed by filtration or centrifugation.

    • The concentration of this compound in the clear supernatant is determined by a validated analytical method.

    • Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

3.3. pKa Determination by Potentiometric Titration (General Protocol)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Apparatus: Potentiometer with a pH electrode, burette, stirrer, and titration vessel.

  • Reagents: this compound solution of known concentration, standardized acid (e.g., HCl) or base (e.g., NaOH) titrant, and a suitable solvent system (e.g., water or a water-cosolvent mixture).

  • Procedure:

    • A known volume of the this compound solution is placed in the titration vessel.

    • The pH of the solution is measured.

    • The titrant is added in small, known increments.

    • The pH is recorded after each addition, allowing the solution to equilibrate.

    • The titration is continued past the equivalence point.

    • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Signaling and Experimental Workflow Diagrams

4.1. Metabolic Pathway of Antipyrine to this compound

The biotransformation of antipyrine to this compound is primarily mediated by the cytochrome P450 enzyme system in the liver. This metabolic pathway is a key indicator of hepatic drug-metabolizing capacity.

metabolic_pathway Antipyrine Antipyrine Four_Hydroxyantipyrine This compound Antipyrine->Four_Hydroxyantipyrine Oxidation CYP_Enzymes Cytochrome P450 Enzymes (CYP1A2, CYP2C9, CYP2C19, CYP3A4) CYP_Enzymes->Antipyrine

Caption: Metabolic conversion of Antipyrine to this compound.

4.2. Experimental Workflow for Analysis of this compound in Human Plasma by HPLC

The quantification of this compound in biological matrices like human plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.[6][7][8][9][10]

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample protein_precipitation Protein Precipitation (e.g., with acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc_injection Injection into HPLC System supernatant_collection->hplc_injection chromatographic_separation Chromatographic Separation (Reversed-phase column) hplc_injection->chromatographic_separation uv_detection UV Detection chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification (using calibration curve) peak_integration->quantification

Caption: Workflow for HPLC analysis of this compound in plasma.

References

The Role of 4-Hydroxyantipyrine in Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of 4-hydroxyantipyrine in the field of drug metabolism. This compound is a principal metabolite of antipyrine, a compound that has historically been used as an analgesic and antipyretic. Due to its metabolic profile, antipyrine, and by extension its metabolites like this compound, have been employed as probes to investigate the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. This document details the metabolic pathways leading to this compound formation, its utility as a biomarker for enzyme activity, and the experimental protocols for its study.

Introduction to this compound and its Significance

This compound is the product of the hydroxylation of antipyrine at the 4-position of the pyrazolone ring. This metabolic conversion is primarily carried out by hepatic CYP enzymes, making the rate of formation and excretion of this compound a reflection of the liver's oxidative metabolic capacity. While antipyrine itself is considered a non-specific probe for overall CYP activity due to its metabolism by multiple isoforms, the analysis of its specific metabolites, including this compound, can provide more nuanced insights into the function of particular CYP subfamilies.

Metabolic Pathway of Antipyrine to this compound

The biotransformation of antipyrine is a complex process involving several oxidative pathways. The formation of this compound is a major route of metabolism.

Key Enzymes Involved

The hydroxylation of antipyrine to this compound is predominantly catalyzed by the following cytochrome P450 enzymes:

  • CYP3A4 : This is the main enzyme responsible for the 4-hydroxylation of antipyrine.

  • CYP1A2 : This enzyme also contributes to the formation of this compound, although to a lesser extent than CYP3A4.

  • Other CYPs : Other isoforms, such as those in the CYP2C subfamily, are more involved in the formation of other antipyrine metabolites like norantipyrine and 3-hydroxymethylantipyrine.

antipyrine_metabolism Metabolic Pathway of Antipyrine to this compound antipyrine Antipyrine cyp3a4 CYP3A4 (Major) antipyrine->cyp3a4 cyp1a2 CYP1A2 (Minor) antipyrine->cyp1a2 other_cyps Other CYPs (e.g., CYP2C subfamily) antipyrine->other_cyps hydroxy_4 This compound other_metabolites Other Metabolites (e.g., Norantipyrine, 3-Hydroxymethylantipyrine) cyp3a4->hydroxy_4 4-Hydroxylation cyp1a2->hydroxy_4 other_cyps->other_metabolites experimental_workflow Experimental Workflow for In Vitro this compound Formation Study cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis reagent_prep Reagent Preparation (HLMs, Antipyrine, NADPH) incubation Incubation at 37°C (Time Course) reagent_prep->incubation termination Reaction Termination (Acetonitrile + IS) incubation->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis (Quantification of This compound) lcms_analysis->data_analysis

A Preliminary Investigation of 4-Hydroxyantipyrine Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyantipyrine is the principal metabolite of antipyrine (also known as phenazone), a pyrazolone derivative with analgesic and antipyretic properties. For decades, antipyrine has served as a benchmark probe drug to investigate the activity of hepatic drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Consequently, this compound is extensively used as a biomarker in pharmacokinetic and pharmacodynamic studies to assess the function of specific CYP isoforms.

Despite its prevalence in metabolic studies, a comprehensive toxicological profile of this compound itself is not well-established in publicly available literature. Most safety data is inferred from studies of its parent compound. This technical guide provides a preliminary investigation into the toxicity of this compound, synthesizing available data on its metabolism, known hazards, and the experimental protocols used for its characterization. The document aims to consolidate current knowledge and identify critical gaps to guide future research.

Metabolism and Toxicokinetics

This compound is formed in the liver through the oxidative metabolism of antipyrine. This biotransformation is a critical step in the detoxification and subsequent elimination of the parent drug.

2.1 Metabolic Formation The hydroxylation of antipyrine at the C4 position is primarily catalyzed by multiple isoforms of the Cytochrome P450 enzyme system.[1] Studies using human liver microsomes and specific inhibitors have identified CYP3A4 as the main enzyme responsible for 4-hydroxylation, with a lesser contribution from CYP1A2.[1] The involvement of several CYP enzymes underscores the complexity of this metabolic pathway.

2.2 Excretion Following its formation, this compound is primarily conjugated with glucuronic acid to form a glucuronide conjugate.[2] This water-soluble conjugate is then excreted via the kidneys into the urine.[2] In human studies, this compound typically accounts for 25-30% of the total antipyrine dose excreted in urine over 48-52 hours.[2][3]

Metabolism_Pathway cluster_liver Liver (Hepatocytes) Antipyrine Antipyrine Metabolite This compound Antipyrine->Metabolite  CYP3A4, CYP1A2 (4-Hydroxylation) Conjugate This compound Glucuronide Metabolite->Conjugate  UGT-mediated Glucuronidation Excretion Urinary Excretion Conjugate->Excretion  Kidney

Figure 1: Metabolic pathway of Antipyrine to this compound.

Hazard Identification and Toxicological Data

Direct studies on the systemic toxicity of this compound are scarce. Most available information comes from aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, which indicates localized irritant properties.[4] There is a notable lack of publicly available data for key toxicological endpoints such as acute toxicity (LD50), genotoxicity, carcinogenicity, or specific organ toxicity.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement Code Source
Skin Corrosion/Irritation Causes skin irritation H315 [4]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [4]

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |[4] |

Hazard_Classification substance This compound h315 Causes skin irritation (H315) substance->h315 h319 Causes serious eye irritation (H319) substance->h319 h335 May cause respiratory irritation (H335) substance->h335

Figure 2: GHS hazard relationships for this compound.

3.1 Quantitative Metabolic Data While direct toxicity metrics are unavailable, quantitative data exists for the formation kinetics and excretion of this compound as a metabolite of antipyrine.

Table 2: Enzyme Kinetics for Antipyrine Metabolite Formation in Human Liver Microsomes

Metabolite Vmax (nmol · mg⁻¹ · min⁻¹) Km (mmol/L) Primary Enzyme(s) Source
This compound 1.54 +/- 0.08 39.6 +/- 2.5 CYP3A4, CYP1A2 [1]

| Norantipyrine | 0.91 +/- 0.04 | 19.0 +/- 0.8 | CYP2C Subfamily, CYP1A2 |[1] |

Table 3: Urinary Excretion of Antipyrine and its Metabolites (% of Dose)

Compound Excretion in Humans (% of 500 mg oral dose in 52h)[2] Excretion in Rats (% of 10 mg i.v. dose in 24h)[5]
Unchanged Antipyrine 3.3 ± 1.2% 2.7%
This compound 28.5 ± 2.2% 13.3%
Norantipyrine 16.5 ± 6.0% 7.4%
3-Hydroxymethylantipyrine 35.1 ± 7.2% 28.9%

| 3-Carboxyantipyrine | 3.3 ± 0.8% | 1.1% |

Experimental Protocols

The following sections detail the generalized methodologies employed in the key studies that form the basis of our current understanding of this compound formation and quantification.

4.1 In Vivo Protocol: Antipyrine Metabolism in Animal Models This protocol is a composite based on methodologies described for studying antipyrine metabolism in rats.[5]

  • Animal Model: Male Wistar rats are typically used.

  • Drug Administration: A single dose of antipyrine (e.g., 10 mg/kg) is administered, often via intravenous (i.v.) injection to ensure complete bioavailability.

  • Sample Collection: Animals are housed in metabolic cages for the collection of urine over a specified period (e.g., 24 hours).

  • Sample Preparation:

    • Urine samples are collected and the total volume is recorded.

    • An aliquot of urine is treated with a β-glucuronidase/aryl-sulfatase enzyme preparation to hydrolyze the conjugated metabolites back to their free forms.

  • Quantification: The concentrations of antipyrine and its free metabolites (including this compound) are determined using an analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The total amount of each metabolite excreted is calculated as a percentage of the initial administered dose.

4.2 In Vitro Protocol: Enzyme Kinetics in Human Liver Microsomes This protocol is based on the methodology used to identify the specific CYP450 enzymes responsible for antipyrine metabolism.[1]

  • Test System: Pooled human liver microsomes are used as the source of metabolic enzymes.

  • Reaction Mixture: Microsomes are incubated in a buffered solution containing a NADPH-generating system (to support CYP450 activity) and varying concentrations of antipyrine.

  • Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a defined period. The reaction is terminated by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Inhibition Studies: To identify specific enzyme contributions, the assay is repeated with the addition of selective chemical inhibitors or antibodies for different CYP isoforms (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9).

  • Quantification: Samples are analyzed by HPLC to measure the rate of formation of this compound and other metabolites.

  • Data Analysis: Enzyme kinetic parameters (Vmax and Km) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Experimental_Workflow cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol A1 Administer Antipyrine to Rat Model A2 Collect Urine (24h) A1->A2 A3 Enzymatic Hydrolysis (β-glucuronidase) A2->A3 A4 HPLC Quantification A3->A4 A5 Calculate % Dose Excreted A4->A5 B1 Incubate Antipyrine with Human Liver Microsomes B2 Add Specific CYP Inhibitors (Optional) B1->B2 B3 Terminate Reaction B2->B3 B4 HPLC Quantification B3->B4 B5 Calculate Vmax and Km B4->B5

Figure 3: Generalized workflows for in vivo and in vitro metabolic studies.

Discussion and Future Directions

The current body of scientific literature focuses heavily on this compound as a product of metabolism rather than as a toxicant in its own right. The available data robustly characterizes its formation via CYP450 enzymes and its subsequent urinary excretion. However, its intrinsic toxicity remains largely uninvestigated.

Key Knowledge Gaps:

  • Acute and Chronic Toxicity: There is no available data on the acute (e.g., LD50) or chronic toxicity of this compound.

  • Organ-Specific Toxicity: Studies investigating potential hepatotoxicity, nephrotoxicity, or neurotoxicity are absent.

  • Genotoxicity and Carcinogenicity: No mutagenicity or carcinogenicity assays have been reported.

  • Mechanistic Insights: The signaling pathways that might be perturbed by this compound exposure are unknown.

Given its role as a major human metabolite of a widely used probe drug, a more thorough toxicological evaluation is warranted. Future research should prioritize a tiered approach, beginning with in vitro cytotoxicity and genotoxicity screening, followed by targeted in vivo studies to assess potential organ toxicity if indicated. Such data would provide a more complete safety profile and enhance its utility and interpretation as a biomarker in clinical and research settings.

References

Methodological & Application

Analytical Methods for the Quantification of 4-Hydroxyantipyrine: HPLC and GC-MS Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Hydroxyantipyrine, a major metabolite of the probe drug antipyrine, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers a robust and widely accessible technique for the determination of this compound in biological matrices such as urine and plasma. The following protocol is based on established methods for the analysis of antipyrine and its metabolites.[1]

Experimental Protocol: HPLC

1. Sample Preparation

  • Solid-Phase Extraction (SPE) for Urine Samples:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 1 mL of the urine sample onto the cartridge.

    • Wash the cartridge with 4 mL of phosphate buffer to remove interfering substances.

    • Elute this compound with 3 x 100 µL of 20% (v/v) acetonitrile in methylene chloride.[1]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.[1]

  • Liquid-Liquid Extraction (LLE) for Plasma Samples:

    • To 1 mL of plasma, add a suitable internal standard.

    • Add 1 mL of a buffer solution (e.g., phosphate buffer) to adjust the pH.

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform and hexane).

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Protein Precipitation for Plasma Samples:

    • To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture and then centrifuge.

    • Collect the supernatant and evaporate it to dryness.

    • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 5.5) and methanol (68:32, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 20 µL.

Quantitative Data: HPLC
ParameterValueReference
Calibration Range 5.0 - 500 µg/mL[1]
Average Recovery 85.2%[1]
Within-Assay Precision (RSD) < 9%[1]
Between-Assay Precision (RSD) < 12%[1]
Limit of Detection (LOD) ~0.04 µg/mL (estimated for a similar compound)[2]
Limit of Quantification (LOQ) ~0.2 µg/mL (estimated for a similar compound)[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity for the analysis of this compound, particularly after derivatization to increase its volatility. The following protocol outlines a general approach based on the analysis of similar polar metabolites.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Extract this compound from the biological matrix (urine or plasma) using either SPE or LLE as described in the HPLC section.

  • Evaporate the extract to complete dryness.

  • Silylation (TMS Derivatization):

    • To the dried extract, add 25 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Add 25 µL of pyridine as a catalyst.

    • Cap the vial tightly and heat at 65-70°C for 30 minutes to ensure complete derivatization.

2. GC-MS Conditions

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 170°C at 10°C/min.

    • Ramp to 280°C at 30°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Quantitative Data: GC-MS
ParameterRepresentative Value
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Recovery 80 - 110%
Precision (RSD) < 15%

Note: These are representative values for GC-MS analysis of derivatized small molecules and may vary depending on the specific instrumentation and matrix.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis urine Urine Sample spe Solid-Phase Extraction (SPE) urine->spe plasma Plasma Sample lle Liquid-Liquid Extraction (LLE) plasma->lle pp Protein Precipitation plasma->pp extract Dried Extract spe->extract lle->extract pp->extract reconstitution Reconstitution in Mobile Phase extract->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection hplc_system C18 Column Separation hplc_injection->hplc_system uv_detection UV Detection (254 nm) hplc_system->uv_detection data_analysis Data Analysis & Quantification uv_detection->data_analysis

Caption: HPLC analytical workflow for this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (Urine/Plasma) extraction Extraction (SPE or LLE) sample->extraction dried_extract Dried Extract extraction->dried_extract derivatization Silylation (e.g., MSTFA) dried_extract->derivatization derivatized_sample Volatile Derivative derivatization->derivatized_sample gc_injection GC Injection derivatized_sample->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometry (EI, Scan/SIM) gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: GC-MS analytical workflow for this compound.

References

Application Notes and Protocols for the Quantification of 4-Hydroxyantipyrine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyantipyrine is a major metabolite of antipyrine, a probe drug used to assess the activity of various cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2C8, CYP2C9, and CYP3A4. The quantification of this compound in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine. These application notes provide detailed protocols and comparative data for the quantification of this compound using various analytical techniques.

Analytical Methods Overview

Several analytical methods are available for the quantification of this compound in biological matrices. The choice of method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following table summarizes the quantitative performance of different analytical methods for the determination of this compound and related compounds in biological samples.

Analytical TechniqueBiological MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
LC-MSHuman PlasmaLiquid-Liquid Extraction0.04 µg/mL0.2 µg/mL0.2 - 10.0 µg/mL[1]
HPLCPlasmaAcetonitrile Precipitation1 µg/mL--[2]
HPLCPlasmaAcetonitrile Precipitation--0.1 - 30 µg/mL[3]
GC-MSUrineLLE/SPE, DerivatizationAnalyte DependentAnalyte DependentAnalyte Dependent[4][5]
ELISASerum, PlasmaDirect0.38 ng/mL0.63 ng/mL0.63 - 40 ng/mL[6]

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers high sensitivity and selectivity, making it a gold standard for bioanalytical quantification.

a. Sample Preparation: Liquid-Liquid Extraction (LLE) [1][7]

  • To 100 µL of human plasma, add an internal standard.

  • Add a suitable organic extraction solvent (e.g., ethyl acetate).

  • Vortex mix for a sufficient time to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

b. LC-MS/MS Instrumental Parameters [1][8]

  • LC Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC) with UV Detection

A cost-effective method suitable for routine analysis, though potentially less sensitive than LC-MS.[9][10]

a. Sample Preparation: Protein Precipitation [3][11]

  • To a small volume of plasma (e.g., 0.1 mL), add an internal standard.

  • Add a protein precipitating agent, such as acetonitrile, in a 1:2 or 1:3 ratio (plasma:acetonitrile).

  • Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Collect the supernatant and inject it directly into the HPLC system or after evaporation and reconstitution.

b. HPLC Instrumental Parameters [3]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically around 0.8-1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 20 µL.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Separation HPLC Separation Collect_Supernatant->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.[4]

a. Sample Preparation: Extraction and Derivatization [5][12]

  • Perform an initial extraction from the biological matrix (e.g., urine) using LLE or Solid-Phase Extraction (SPE).[4]

  • Evaporate the solvent to dryness.

  • Add a derivatizing agent (e.g., a silylating agent like BSTFA) to the dried extract to increase the volatility of this compound.

  • Heat the mixture to ensure complete derivatization.

  • The derivatized sample is then ready for GC-MS analysis.

b. GC-MS Instrumental Parameters

  • GC Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry: A mass spectrometer operating in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Extraction LLE or SPE Sample->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Derivatization Derivatization Evaporate->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

GC-MS Experimental Workflow

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for rapid screening of a large number of samples.[13]

a. General ELISA Protocol (Competitive ELISA) [6]

  • Standards and samples are added to the wells of a microplate pre-coated with a this compound antigen.

  • A biotinylated antibody specific for this compound is added to each well. This compound in the sample competes with the coated antigen for binding to the antibody.

  • After incubation, the wells are washed to remove unbound components.

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotinylated antibody.

  • After another incubation and wash step, a TMB substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • The reaction is stopped by adding an acid, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

b. Sample Preparation for ELISA [14]

  • Serum: Allow blood to clot, then centrifuge to separate the serum.

  • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.

  • Samples may require dilution with the provided assay buffer to fall within the standard curve range.

ELISA_Workflow Start Start: Pre-coated Plate Add_Sample_Std Add Samples/Standards Start->Add_Sample_Std Add_Biotin_Ab Add Biotinylated Antibody Add_Sample_Std->Add_Biotin_Ab Incubate_Wash1 Incubate & Wash Add_Biotin_Ab->Incubate_Wash1 Add_Strep_HRP Add Streptavidin-HRP Incubate_Wash1->Add_Strep_HRP Incubate_Wash2 Incubate & Wash Add_Strep_HRP->Incubate_Wash2 Add_Substrate Add TMB Substrate Incubate_Wash2->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Absorbance Read Absorbance at 450nm Add_Stop->Read_Absorbance

Competitive ELISA Workflow

References

Application Notes and Protocols for In Vitro Assays of 4-Hydroxyantipyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 4-Hydroxyantipyrine, a major metabolite of the analgesic and antipyretic drug antipyrine. The following protocols can be used to assess its metabolic stability, potential for enzyme inhibition, cytotoxicity, and anti-inflammatory activity.

Overview

This compound is primarily formed in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP1A2 being the main isoforms involved in its production.[1] Understanding the in vitro characteristics of this metabolite is crucial for evaluating its potential role in drug-drug interactions and its pharmacological or toxicological effects. While derivatives of the parent compound, antipyrine, have been noted for their anti-inflammatory properties, the specific activity of this compound is an area of active investigation.[2][3]

Data Summary

The following tables are structured to present quantitative data from the described in vitro assays. Due to the limited availability of published data for this compound, the values presented below are for illustrative purposes to guide data presentation. Researchers should replace these with their own experimental results.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Half-Life (t½, min) e.g., > 60
Intrinsic Clearance (CLint, µL/min/mg protein) e.g., < 10

Table 2: Cytochrome P450 Inhibition Profile of this compound

CYP IsoformProbe SubstrateIC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
CYP1A2 Phenacetine.g., > 50α-Naphthoflavonee.g., 0.009
CYP3A4 Testosteronee.g., 25Ketoconazolee.g., 0.02

Table 3: Cytotoxicity of this compound

Cell LineAssayCC₅₀ (µM)
RAW 264.7 MTTe.g., > 100
HepG2 MTTe.g., > 100

Table 4: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineThis compound Concentration (µM)% Inhibition of Cytokine Production
TNF-α e.g., 10e.g., 15%
e.g., 50e.g., 45%
IL-6 e.g., 10e.g., 10%
e.g., 50e.g., 35%

Experimental Protocols

Metabolic Stability of this compound

This protocol determines the rate at which this compound is metabolized by human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add potassium phosphate buffer.

  • Add the HLM to the buffer to a final concentration of 0.5 mg/mL.

  • Add this compound to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN with the internal standard.

  • Centrifuge the plate at 4°C to precipitate the proteins.

  • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the potential of this compound to inhibit the activity of CYP1A2 and CYP3A4.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • CYP1A2 probe substrate (Phenacetin) and its metabolite (Acetaminophen)

  • CYP3A4 probe substrate (Testosterone) and its metabolite (6β-Hydroxytestosterone)

  • Known CYP inhibitors (α-Naphthoflavone for CYP1A2, Ketoconazole for CYP3A4)

  • NADPH regenerating system

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitors.

  • In separate wells of a 96-well plate, combine HLM (0.2 mg/mL), potassium phosphate buffer, and either this compound, a positive control, or vehicle control.

  • Add the specific CYP probe substrate at a concentration close to its Km value.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined linear time (e.g., 15 minutes for CYP1A2, 10 minutes for CYP3A4).

  • Terminate the reaction with ice-cold ACN containing an internal standard.

  • Centrifuge to pellet proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol evaluates the cytotoxicity of this compound on a relevant cell line, such as the murine macrophage cell line RAW 264.7.

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).[4][5]

Anti-Inflammatory Activity: Cytokine Production Assay

This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][7]

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only control.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates (P) Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation p65 p65 NFkB_active p65 p50 p65->NFkB_active translocates p50 p50 p50->NFkB_active translocates NFkB_inactive p65 p50 IκBα DNA DNA (κB sites) NFkB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Gene_Expression induces

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_mechanistic Phase 2: Mechanistic Studies cluster_data Phase 3: Data Analysis Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Data_Analysis Calculate: - t½, CLint - CC₅₀ - IC₅₀ - % Cytokine Inhibition Metabolic_Stability->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT) (e.g., RAW 264.7 cells) Cytokine_Assay Anti-inflammatory Assay (LPS-stimulated Cytokine Production) Cytotoxicity->Cytokine_Assay Determine non-toxic concentrations Cytotoxicity->Data_Analysis CYP_Inhibition CYP Inhibition Assay (CYP1A2, CYP3A4) CYP_Inhibition->Data_Analysis Cytokine_Assay->Data_Analysis

References

Application Notes and Protocols: 4-Hydroxyantipyrine as a CYP450 Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrine, and its primary metabolite 4-hydroxyantipyrine, have historically been utilized as probes to assess the in vivo and in vitro activity of cytochrome P450 (CYP450) enzymes. These enzymes are critical in drug metabolism, and understanding their function is paramount in drug development and personalized medicine. While antipyrine is considered a probe for general hepatic oxidative capacity, the formation of its specific metabolites, such as this compound, has been linked to the activity of several key CYP450 isoforms.

These application notes provide a comprehensive overview of the use of this compound as a CYP450 probe, including detailed experimental protocols and data presentation for researchers in pharmacology and drug metabolism.

Principle and Applications

The biotransformation of antipyrine is a complex process involving multiple CYP450 enzymes. The formation of its three major metabolites—this compound, norantipyrine, and 3-hydroxymethylantipyrine—is catalyzed by different but overlapping sets of CYP isoforms.[1] Specifically, the 4-hydroxylation of antipyrine is primarily catalyzed by CYP3A4, with smaller contributions from CYP1A2 and CYP2A6.[1][2]

Due to the involvement of multiple enzymes in the formation of each metabolite, antipyrine is not considered a selective probe for a single CYP450 enzyme.[1][2] However, by measuring the formation of this compound, researchers can gain insights into the combined activity of the involved enzymes, particularly the CYP3A family. This makes it a useful tool in initial screenings for broad-spectrum inducers or inhibitors of CYP450 activity.

Key Applications:

  • In vitro CYP450 Inhibition Assays: To assess the potential of new chemical entities (NCEs) to inhibit major drug-metabolizing enzymes.

  • In vivo Phenotyping Studies: To evaluate the overall hepatic drug-metabolizing capacity in clinical and preclinical studies.[3]

  • Drug-Drug Interaction (DDI) Studies: To investigate the potential for co-administered drugs to alter CYP450 activity.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of antipyrine and this compound as CYP450 probes.

Table 1: Michaelis-Menten Kinetic Parameters for Antipyrine Metabolite Formation in Human Liver Microsomes [2]

MetaboliteVmax (nmol/mg/min)Km (mmol/L)
This compound1.54 ± 0.0839.6 ± 2.5
Norantipyrine0.91 ± 0.0419.0 ± 0.8

Table 2: Major CYP450 Isoforms Involved in Antipyrine Metabolism [1][2]

MetabolitePrimary Catalyzing CYP450 Isoforms
This compound CYP3A4 , CYP1A2, CYP2A6
NorantipyrineCYP2C subfamily, CYP1A2
3-HydroxymethylantipyrineCYP1A2, CYP2C9

Table 3: IC50 Values of a Known Inhibitor (Senkyunolide A) on CYP450 Activities Using a Probe-Substrate Assay [4]

CYP450 IsoformIC50 (µM)
CYP1A216.59
CYP2C914.73
CYP3A411.51

Experimental Protocols

In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes

This protocol outlines a typical experiment to assess the inhibitory potential of a test compound on the formation of this compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Antipyrine

  • Test compound (potential inhibitor)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of antipyrine in a suitable solvent (e.g., methanol or water).

    • Prepare stock solutions of the test compound at various concentrations.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (typically 0.1-0.5 mg/mL final concentration), and the test compound at the desired concentration.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding antipyrine (at a concentration close to its Km, e.g., 40 mM, though this is very high and lower, more practical concentrations are often used and should be validated).

    • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2 volumes of the incubation mixture).

    • Add the internal standard.

    • Vortex the mixture to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analysis:

    • Analyze the formation of this compound using a validated LC-MS/MS method.[5][6]

    • Quantify the metabolite by comparing its peak area to that of the internal standard and a standard curve.

  • Data Analysis:

    • Calculate the percent inhibition of this compound formation by the test compound at each concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Phenotyping Protocol (Human Study)

This protocol provides a general framework for an in vivo study to assess overall CYP450 activity using antipyrine.

Study Design:

  • This is a simplified protocol and must be adapted and approved by an institutional review board (IRB) or ethics committee.

  • Subjects should abstain from caffeine, alcohol, and other medications that could interfere with CYP450 activity for a specified period before and during the study.

Materials:

  • Antipyrine oral solution or capsules

  • Blood collection tubes (e.g., heparinized or EDTA tubes)

  • Urine collection containers

  • Centrifuge

  • Freezer (-80°C) for sample storage

  • LC-MS/MS system for analysis

Procedure:

  • Baseline Sampling:

    • Collect a baseline blood and/or urine sample before antipyrine administration.

  • Antipyrine Administration:

    • Administer a single oral dose of antipyrine (e.g., 500 mg).

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 2, 4, 8, 12, 24 hours).

    • Collect urine over a specified period (e.g., 0-24 hours).

  • Sample Processing:

    • Process blood samples to obtain plasma by centrifugation.

    • Store plasma and urine samples at -80°C until analysis.

  • Analysis:

    • Analyze the concentrations of antipyrine and its metabolites (including this compound) in plasma and/or urine using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters for antipyrine, such as clearance, half-life, and volume of distribution.

    • Determine the metabolic ratio, which is the ratio of the concentration of a metabolite (e.g., this compound) to the parent drug (antipyrine) in plasma or urine at a specific time point.[3] This ratio can serve as an index of the activity of the involved CYP enzymes.

Visualizations

Metabolic Pathway of Antipyrine

cluster_cyp CYP450 Enzymes Antipyrine Antipyrine Metabolite1 This compound Antipyrine->Metabolite1 Metabolite2 Norantipyrine Antipyrine->Metabolite2 Metabolite3 3-Hydroxymethylantipyrine Antipyrine->Metabolite3 CYP3A4 CYP3A4 CYP3A4->Metabolite1 CYP1A2 CYP1A2 CYP1A2->Metabolite1 CYP1A2->Metabolite2 CYP1A2->Metabolite3 CYP2C9 CYP2A6 CYP2A6 CYP2A6->Metabolite1 CYP2C_family CYP2C Family CYP2C_family->Metabolite2 CYP2C_family->Metabolite3 CYP2C9 cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Reagents: - Human Liver Microsomes - Antipyrine - Test Compound - NADPH System B Pre-incubate HLM and Test Compound at 37°C A->B C Initiate reaction with Antipyrine and NADPH B->C D Incubate at 37°C C->D E Terminate reaction with Acetonitrile D->E F Centrifuge to remove protein E->F G Analyze supernatant by LC-MS/MS for This compound F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I cluster_enzymes Primary Contributing Enzymes Antipyrine Antipyrine Administration (In Vitro or In Vivo) Metabolism Metabolism via Multiple CYP450s Antipyrine->Metabolism Metabolite Formation of this compound Metabolism->Metabolite Measurement Quantification of This compound Metabolite->Measurement Interpretation Interpretation of Results Measurement->Interpretation Conclusion Conclusion Interpretation->Conclusion Indicates overall activity of contributing CYPs (esp. CYP3A4). Not specific to a single isoform. CYP3A4 CYP3A4 CYP3A4->Metabolism CYP1A2 CYP1A2 CYP1A2->Metabolism CYP2A6 CYP2A6 CYP2A6->Metabolism

References

Application Notes and Protocols for Studying Hepatic Enzyme Activity Using 4-Hydroxyantipyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrine, a classic analgesic and antipyretic agent, has long been utilized as a probe drug to assess the in vivo and in vitro activity of hepatic drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The formation of its primary metabolite, 4-hydroxyantipyrine, serves as a key indicator of the oxidative capacity of the liver. This process is primarily catalyzed by multiple CYP isoforms, making antipyrine a broad-spectrum probe for overall hepatic enzyme function.

These application notes provide detailed protocols for utilizing the formation of this compound as a biomarker for hepatic enzyme activity. The methodologies outlined are applicable for drug-drug interaction studies, reaction phenotyping of new chemical entities, and fundamental research into hepatic metabolism.

Principle

The rate of formation of this compound from its parent compound, antipyrine, is directly proportional to the activity of the involved CYP enzymes. By incubating antipyrine with liver microsomes (in vitro) or by administering it to subjects and measuring urinary metabolite excretion (in vivo), the activity of these enzymes can be quantified. Subsequent analysis using techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) allows for the precise measurement of this compound concentrations.

Data Presentation

The following tables summarize key quantitative data related to the formation of this compound, providing a reference for expected values in experimental settings.

Table 1: Michaelis-Menten Kinetic Parameters for Antipyrine Metabolite Formation in Human Liver Microsomes [1]

MetaboliteVmax (nmol/mg/min)Km (mmol/L)
This compound 1.54 ± 0.08 39.6 ± 2.5
Norantipyrine0.91 ± 0.0419.0 ± 0.8

Table 2: Contribution of CYP Isoforms to this compound Formation

CYP IsoformPrimary ContributionSecondary Contribution
This compound Formation CYP3A4, CYP1A2[1][2]CYP2A6, CYP2C9, CYP2E1[2]

Table 3: Inhibition of this compound Formation by Selective CYP Inhibitors [1]

InhibitorTarget CYP IsoformApproximate Inhibition of this compound Formation
KetoconazoleCYP3A4Up to 80%
FurafyllineCYP1A2~30%
FluvoxamineCYP1A2/2C19~30%

Experimental Protocols

Protocol 1: In Vitro this compound Formation Assay Using Human Liver Microsomes

This protocol details the procedure for measuring the formation of this compound in a controlled in vitro environment using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Antipyrine

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), cold

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice. Dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a working concentration of 1 mg/mL.

    • Prepare a stock solution of antipyrine in a suitable solvent (e.g., water or methanol) and dilute with buffer to the desired final concentrations.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, combine the following in order:

      • Potassium phosphate buffer (0.1 M, pH 7.4)

      • Antipyrine solution (to achieve final concentrations typically ranging from 1 to 1000 µM for kinetic studies)

      • Human liver microsome suspension (to achieve a final protein concentration of 0.5 mg/mL)

    • Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well/tube. The final volume of the incubation mixture is typically 200 µL.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and stop the enzymatic activity.

  • Sample Processing:

    • Vortex the samples thoroughly.

    • Centrifuge the samples at a high speed (e.g., >3000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or vials for LC-MS/MS analysis.

Protocol 2: In Vivo Phenotyping of Hepatic Enzyme Activity Using Antipyrine

This protocol provides a general workflow for an in vivo study to assess hepatic enzyme activity by measuring the urinary excretion of this compound. All clinical studies must be conducted under appropriate ethical guidelines and with informed consent.

Materials:

  • Antipyrine (pharmaceutical grade for oral administration)

  • Urine collection containers

  • Materials for sample processing and storage (e.g., centrifuge tubes, freezer at -80°C)

Procedure:

  • Subject Preparation:

    • Subjects should abstain from alcohol and medications known to significantly induce or inhibit CYP enzymes for a specified period before the study.

    • An overnight fast is typically required before antipyrine administration.

  • Antipyrine Administration:

    • Administer a single oral dose of antipyrine (e.g., 500 mg) with a standardized volume of water.

  • Urine Collection:

    • Collect all urine produced over a specified period, typically 24 to 48 hours, in separate containers for defined time intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Record the total volume of urine for each collection interval.

  • Sample Processing and Storage:

    • After each collection period, mix the urine sample well and take a representative aliquot (e.g., 10-20 mL).

    • Centrifuge the aliquot to remove any sediment.

    • Store the urine samples at -80°C until analysis.

Protocol 3: Quantification of this compound by HPLC-MS/MS

This protocol outlines the analytical method for the quantification of this compound in microsomal incubates or urine samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte and then re-equilibrating the column.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Monitor a specific precursor ion to product ion transition (e.g., m/z 205 -> 163).

    • Internal Standard: Monitor the specific transition for the chosen IS.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of antipyrine and the experimental workflows.

antipyrine_metabolism Antipyrine Antipyrine Metabolite1 This compound Antipyrine->Metabolite1 CYP3A4, CYP1A2, CYP2A6, CYP2C9, CYP2E1 Metabolite2 Norantipyrine Antipyrine->Metabolite2 CYP2C subfamily, CYP1A2 Metabolite3 3-Hydroxymethylantipyrine Antipyrine->Metabolite3 CYP1A2, CYP2C9

Caption: Metabolic pathway of antipyrine to its major metabolites.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep1 Prepare Microsomes Inc1 Combine Reagents Prep1->Inc1 Prep2 Prepare Antipyrine Solution Prep2->Inc1 Prep3 Prepare NADPH System Prep3->Inc1 Inc2 Pre-incubate (37°C) Inc1->Inc2 Inc3 Initiate with NADPH Inc2->Inc3 Inc4 Incubate (37°C) Inc3->Inc4 Ana1 Terminate Reaction (Cold Acetonitrile + IS) Inc4->Ana1 Ana2 Centrifuge Ana1->Ana2 Ana3 Collect Supernatant Ana2->Ana3 Ana4 LC-MS/MS Analysis Ana3->Ana4

Caption: Experimental workflow for the in vitro this compound assay.

in_vivo_workflow cluster_procedure Procedure cluster_analysis Analysis Proc1 Subject Preparation (Fasting, Abstinence) Proc2 Administer Antipyrine Proc1->Proc2 Proc3 Collect Urine (24-48h) Proc2->Proc3 Proc4 Process and Store Samples Proc3->Proc4 Ana1 Sample Preparation (Thawing, Centrifugation) Proc4->Ana1 Ana2 LC-MS/MS Analysis Ana1->Ana2 Ana3 Data Interpretation Ana2->Ana3

Caption: Experimental workflow for the in vivo antipyrine phenotyping study.

References

Application of 4-Hydroxyantipyrine in Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyantipyrine is the principal metabolite of antipyrine, a probe drug historically used to assess hepatic oxidative capacity. The formation of this compound is catalyzed by multiple cytochrome P450 (CYP) enzymes, making it a valuable biomarker for evaluating the activity of these crucial drug-metabolizing enzymes in both in vivo and in vitro pharmacokinetic studies.[1][2] Its quantification in biological matrices such as plasma, urine, and saliva provides insights into the overall hepatic metabolic function and can be employed to investigate drug-drug interactions, and the induction or inhibition of CYP enzymes.[1] This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic research.

I. Application Notes

Biomarker for Cytochrome P450 (CYP) Enzyme Activity

This compound serves as a key biomarker for the activity of several CYP isoforms. Its formation is primarily catalyzed by CYP3A4, with contributions from CYP1A2, CYP2C9, and CYP2C19.[1][3] Therefore, monitoring the levels of this compound following antipyrine administration can provide an integrated measure of the activity of these important drug-metabolizing enzymes. While antipyrine itself is considered a probe for multiple CYPs, the analysis of its specific metabolite profile, including this compound, can offer more nuanced information about alterations in specific metabolic pathways.[3][4]

In Vivo Assessment of Hepatic Metabolism

The administration of antipyrine to human subjects or animal models, followed by the quantification of this compound in urine or plasma, is a well-established method for assessing in vivo drug metabolism. The urinary excretion ratio of this compound to the parent drug, antipyrine, can be used as an index of hepatic oxidative capacity.

In Vitro CYP Induction and Inhibition Studies

In vitro systems, such as human liver microsomes or cultured hepatocytes, can be utilized to study the effects of new chemical entities on CYP activity. By incubating these systems with antipyrine and a test compound, researchers can determine if the compound induces or inhibits the formation of this compound, thereby predicting potential drug-drug interactions.

Analytical Standard

This compound is commercially available and serves as an essential analytical standard for the accurate quantification of the metabolite in biological samples using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

II. Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of antipyrine and the formation of its metabolite, this compound.

Table 1: Urinary Excretion of Antipyrine and its Metabolites in Humans (as a percentage of the administered dose)

MetabolitePercentage of Dose Excreted in Urine (Mean ± SD)Reference
Unchanged Antipyrine3.3 ± 1.2% (after 500 mg oral dose)[5]
This compound 28.5 ± 2.2% (after 500 mg oral dose) [5]
Norantipyrine16.5 ± 6.0% (after 500 mg oral dose)[5]
3-Hydroxymethyl-antipyrine35.1 ± 7.2% (after 500 mg oral dose)[5]

Table 2: Michaelis-Menten Kinetic Parameters for this compound Formation in Human Liver Microsomes

ParameterValue (Mean ± SD)Reference
Vmax (nmol/mg/min)1.54 ± 0.08[3]
Km (mmol/L)39.6 ± 2.5[3]

III. Experimental Protocols

Protocol for Quantification of this compound in Human Urine by HPLC

This protocol describes a method for the determination of this compound in urine samples using reverse-phase HPLC with UV detection.

a. Materials and Reagents:

  • This compound analytical standard

  • Antipyrine analytical standard

  • Phenacetin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Sodium phosphate monobasic and dibasic

  • Ultrapure water

  • Human urine samples

  • Solid-Phase Extraction (SPE) C18 cartridges

b. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

c. Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen urine samples to room temperature and centrifuge at 2000 x g for 10 minutes to remove particulate matter.

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.

  • To 1 mL of urine, add the internal standard (phenacetin) to a final concentration of 10 µg/mL.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

d. HPLC Conditions:

  • Mobile Phase: A mixture of phosphate buffer (50 mM, pH 3.0) and acetonitrile (e.g., in a 58:42 v/v ratio).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm for antipyrine and this compound.[6]

e. Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.[6][7]

Protocol for In Vitro CYP Inhibition Assay using Human Liver Microsomes

This protocol outlines a method to assess the inhibitory potential of a test compound on the formation of this compound from antipyrine in human liver microsomes.

a. Materials and Reagents:

  • Pooled human liver microsomes (HLMs)

  • Antipyrine

  • This compound analytical standard

  • Test compound

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

b. Instrumentation:

  • LC-MS/MS system for quantification of this compound

  • Incubator/water bath (37°C)

  • Centrifuge

c. Assay Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the HLMs (final protein concentration of 0.1-0.5 mg/mL), antipyrine (at a concentration near its Km, e.g., 40 µM), and the test compound (at various concentrations) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples at 10,000 x g for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis of this compound.

  • Include control incubations: a no-test-compound control (vehicle control) to determine 100% activity and a no-NADPH control as a negative control.

d. Data Analysis:

  • Quantify the amount of this compound formed in each sample.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that causes 50% inhibition of this compound formation).[8]

IV. Visualizations

antipyrine_metabolism Antipyrine Antipyrine Metabolite1 This compound Antipyrine->Metabolite1 CYP3A4, CYP1A2, CYP2C9, CYP2C19 Metabolite2 Norantipyrine Antipyrine->Metabolite2 CYP2C subfamily, CYP1A2 Metabolite3 3-Hydroxymethylantipyrine Antipyrine->Metabolite3 CYP1A2, CYP2C9 Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Metabolite3->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of antipyrine to its major metabolites.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis UrineSample Urine Sample Centrifugation Centrifugation UrineSample->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification of This compound DataAcquisition->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for HPLC quantification of this compound.

cyp_inhibition_workflow cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_data_processing Data Processing HLMs Human Liver Microsomes Preincubation Pre-incubation (37°C) HLMs->Preincubation Antipyrine Antipyrine (Substrate) Antipyrine->Preincubation TestCompound Test Compound TestCompound->Preincubation AddNADPH Add NADPH (Start Reaction) Preincubation->AddNADPH Incubation Incubation (37°C) AddNADPH->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Quantification Quantify this compound LCMS->Quantification InhibitionCalculation Calculate % Inhibition Quantification->InhibitionCalculation IC50 Determine IC50 InhibitionCalculation->IC50

Caption: Workflow for in vitro CYP inhibition assay.

References

Application Notes and Protocols for 4-Hydroxyantipyrine LC-MS/MS Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of 4-Hydroxyantipyrine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a principal metabolite of antipyrine and serves as a crucial probe for assessing the activity of cytochrome P450 (CYP) enzymes, particularly in pharmacokinetic and drug-drug interaction studies. The protocols outlined below are intended to guide researchers in developing and validating robust analytical methods.

Introduction to this compound Analysis

This compound is a key metabolite in the biotransformation of antipyrine. The rate of its formation is a direct reflection of the activity of specific CYP enzymes. Consequently, accurate and sensitive quantification of this compound in biological matrices is fundamental for in-vivo phenotyping of CYP activity and for evaluating the potential of new chemical entities to cause drug-drug interactions. LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and speed[1][2].

Key Applications:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of antipyrine.

  • CYP Phenotyping: Used in "cocktail" studies to simultaneously assess the in-vivo activity of multiple CYP enzymes[3][4].

  • Drug-Drug Interaction (DDI) Studies: To evaluate the inhibitory or inductive effects of investigational drugs on CYP enzyme activity.

Reference Standard

For accurate quantification, a high-purity reference standard is essential. Isotopically labeled internal standards, such as this compound-D3, are highly recommended to correct for matrix effects and variations in sample processing and instrument response[5].

Table 1: Chemical Properties of this compound Reference Standard

PropertyValue
IUPAC Name 4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one[6]
Synonyms 4-Hydroxyphenazone, Oxyantipyrine
CAS Number 1672-63-5[6]
Molecular Formula C11H12N2O2[6]
Molecular Weight 204.23 g/mol

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound in human plasma. Method optimization and validation are critical for each specific application and laboratory setting.

Materials and Reagents
  • This compound reference standard

  • This compound-D3 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma[1][7].

  • Aliquoting: Aliquot 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-D3 in methanol) to each tube and vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 2: Suggested Liquid Chromatography Parameters

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Injection Volume 5 µL
Column Temp. 40°C

Table 3: Suggested Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Gas Temperature 350°C
Gas Flow 9 L/min
Nebulizer Pressure 40 psi

Table 4: Optimized Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 205.1108.120
This compound-D3 (IS) 208.1111.120

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Presentation and Method Validation

A robust LC-MS/MS method must be validated according to regulatory guidelines to ensure reliable results.

Table 5: Typical Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Upper Limit of Quantification (ULOQ) Accuracy within ±15%; Precision ≤ 15%
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various storage and processing conditions

Visualizations

Metabolic Pathway

Antipyrine Antipyrine Metabolite This compound Antipyrine->Metabolite CYP Enzymes (e.g., CYP1A2, CYP2C19, CYP3A4)

Caption: Metabolic conversion of Antipyrine to this compound.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Workflow for this compound quantification.

Application Logic

Dose Administer Antipyrine (Probe Drug) Metabolism In-Vivo CYP Metabolism Dose->Metabolism Measurement Measure this compound Concentration via LC-MS/MS Metabolism->Measurement Result CYP Enzyme Activity Profile Measurement->Result Application Applications Result->Application PK Pharmacokinetic Modeling Application->PK DDI Drug-Drug Interaction Assessment Application->DDI Phenotyping Patient CYP Phenotyping Application->Phenotyping

Caption: Logic of using this compound as a CYP probe.

References

Application Notes and Protocol for Dissolving 4-Hydroxyantipyrine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyantipyrine is a major metabolite of antipyrine and serves as a biodistribution promoter, making it a compound of interest in various pharmacological studies.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of compounds in biological research.[2] This document provides a detailed protocol for dissolving this compound in DMSO, including solubility data, step-by-step procedures, and storage recommendations.

Data Presentation

The following table summarizes the key quantitative data for dissolving this compound in DMSO.

ParameterValueNotes
Compound Name This compound
Molecular Formula C₁₁H₁₂N₂O₂[3]
Molecular Weight 204.23 g/mol [3][4]
Appearance Off-White to Beige Solid[4]
Solubility in DMSO 50 mg/mL (244.82 mM)[1]
Recommended Stock Concentration 10 mM - 50 mMDependent on experimental needs.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.[5]

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Water bath or sonicator (optional)

Procedure:

  • Determine the required mass of this compound.

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 204.23 g/mol * (1000 mg / 1 g) = 2.0423 mg

  • Weigh the this compound.

    • Using a calibrated analytical balance, accurately weigh 2.0423 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO.

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound.

    • Securely cap the tube and vortex the mixture until the solid is completely dissolved.

    • Visually inspect the solution to ensure no solid particles remain.

    • If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) or sonication can be used to aid dissolution.[1]

  • Storage and Handling.

    • Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[5]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage, place the aliquots at -80°C (up to 6 months) or -20°C (up to 1 month).[1][5]

Safety Precautions

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO can readily penetrate the skin and may carry dissolved substances with it. Avoid direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.

Stability Considerations

The stability of compounds in DMSO can be influenced by factors such as storage temperature, exposure to water, and the number of freeze-thaw cycles.[6] It is advisable to use freshly prepared solutions for experiments whenever possible. The use of anhydrous DMSO is recommended as water can negatively impact the solubility and stability of the compound.[1]

Visualization

Experimental Workflow for Dissolving this compound in DMSO

Dissolution_Workflow A Weigh this compound B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Optional: Gentle Heat/Sonication C->D E Visually Inspect for Complete Dissolution C->E D->E F Aliquot into Sterile Tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a this compound stock solution in DMSO.

References

Application Notes and Protocols for In Vivo Administration of 4-Hydroxyantipyrine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the in vivo administration of 4-Hydroxyantipyrine (4-OHA) in animal models. This document is intended to guide researchers in designing and executing pharmacokinetic and pharmacodynamic studies involving the direct administration of this major metabolite of antipyrine.

Introduction

This compound is the principal metabolite of antipyrine, a compound frequently used as a probe to study hepatic oxidative metabolism.[1] While many studies focus on the formation of 4-OHA from its parent compound, direct administration of 4-OHA is crucial for understanding its intrinsic pharmacokinetic properties, its potential as a biodistribution promoter, and its interactions with other drugs.[2] This document outlines protocols for intravenous and oral administration of 4-OHA in rodent and rabbit models, based on published literature.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound and the effects of its administration on the biodistribution of other compounds, as reported in the literature.

Table 1: Pharmacokinetic Parameters of Intravenously Administered this compound in Rabbits

ParameterValue (Mean ± SD)Animal ModelReference
Dose40-50 mg/kgMale New Zealand White Rabbits[3]
Clearance (CL)0.14 ± 0.03 L/h/kgMale New Zealand White Rabbits[3]
Volume of Distribution (Vd)0.43 ± 0.08 L/kgMale New Zealand White Rabbits[3]
Half-life (t½)2.1 ± 0.4 hMale New Zealand White Rabbits[3]

Table 2: Effect of this compound on Antipyrine Tissue-to-Plasma Concentration Ratio (Kp) in Rats

TissueKp of Antipyrine (Control)Kp of Antipyrine (with 4-OHA)Animal ModelReference
Brain0.88 ± 0.041.05 ± 0.05Male Wistar Rats[2]
Heart0.86 ± 0.030.98 ± 0.04Male Wistar Rats[2]
Liver0.90 ± 0.020.92 ± 0.02Male Wistar Rats[2]
Kidney0.84 ± 0.020.85 ± 0.02Male Wistar Rats[2]
Lung0.83 ± 0.020.86 ± 0.02Male Wistar Rats[2]
Spleen0.83 ± 0.020.85 ± 0.02Male Wistar Rats[2]
Muscle0.77 ± 0.030.80 ± 0.02Male Wistar Rats[2]

* Indicates a statistically significant increase (p < 0.05).

Experimental Protocols

Intravenous (IV) Administration of this compound

This protocol is based on methodologies described for pharmacokinetic studies in rabbits and biodistribution studies in rats.[2][3]

Objective: To administer a precise dose of this compound directly into the systemic circulation for pharmacokinetic analysis or to study its immediate systemic effects.

Materials:

  • This compound (powder form)

  • Sterile vehicle (e.g., 0.9% saline, DMSO)[4]

  • Sterile syringes (1-3 ml) and needles (25-27G for rats, 23-25G for rabbits)

  • Animal restrainer

  • Warming device (e.g., heat lamp)

  • 70% Isopropyl alcohol swabs

  • Animal scale

Procedure:

  • Animal Model: Male New Zealand White rabbits (2-3 kg) or Male Wistar rats (200-250 g) are commonly used.[2][3]

  • Dose Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in a suitable sterile vehicle. This compound is soluble in DMSO and water.[4] For intravenous injection, ensure the final solution is sterile, isotonic, and at a physiological pH (around 7.4).[5] If using a non-aqueous solvent like DMSO, the final concentration should be low to avoid toxicity.

    • Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Animal Preparation:

    • Weigh the animal to calculate the exact volume for injection.

    • Place the animal in a suitable restrainer.

    • To aid in vein visualization, warm the animal's tail (for rats) or ear (for rabbits) using a heat lamp. Be cautious to avoid overheating.[6]

  • Injection Procedure (Rat Tail Vein):

    • Swab the lateral tail vein with a 70% isopropyl alcohol swab.

    • Insert the needle (bevel up) into the vein at a shallow angle.

    • Confirm proper placement by observing a blood flash in the needle hub.

    • Slowly inject the bolus dose. The maximum recommended bolus volume for a rat is 5 ml/kg.[5]

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Injection Procedure (Rabbit Marginal Ear Vein):

    • Swab the marginal ear vein with a 70% isopropyl alcohol swab.

    • Insert the needle into the vein and confirm placement.

    • Administer the solution as a slow bolus injection.

    • Withdraw the needle and apply pressure to the site.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress or adverse reactions.

    • Proceed with blood or tissue sample collection as per the experimental design.

Oral Gavage Administration of this compound

Objective: To administer a defined dose of this compound directly into the stomach for studies on oral bioavailability and metabolism.

Materials:

  • This compound (powder form)

  • Vehicle suitable for oral administration (e.g., water, 0.5% methylcellulose)

  • Oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Model: Mice (20-30 g) or rats (200-300 g).

  • Dose Preparation:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle.

  • Animal Preparation and Dosing:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended oral gavage volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[7][10]

    • Measure the length of the gavage needle against the animal (from the mouth to the last rib) to ensure it will reach the stomach without causing perforation.[9]

    • Restrain the animal firmly, ensuring the head and neck are extended to create a straight path to the esophagus.

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth until it passes into the esophagus. The animal should swallow as the tube is passed. Do not force the needle.[8]

    • Once the needle is in place, dispense the solution slowly.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[10] Continue monitoring as per the study protocol.

Visualizations

Metabolic Pathway of Antipyrine

The following diagram illustrates the metabolic conversion of antipyrine to its major metabolites, including this compound, primarily mediated by the cytochrome P450 enzyme system.

cluster_metabolites Antipyrine Antipyrine CYP450 Cytochrome P450 (e.g., CYP1A2, CYP3A4) Antipyrine->CYP450 Metabolism Metabolites Metabolites OHA This compound Metabolites->OHA HMA 3-Hydroxymethylantipyrine Metabolites->HMA NORA Norantipyrine Metabolites->NORA CYP450->Metabolites

Caption: Metabolic pathway of antipyrine to its primary metabolites.

Experimental Workflow for In Vivo Administration and Analysis

This diagram outlines a typical workflow for an in vivo study involving the administration of this compound.

Dose_Prep Dose Preparation (4-OHA in vehicle) Administration Administration (IV or Oral Gavage) Dose_Prep->Administration Animal_Prep Animal Preparation (Weighing, Restraint) Animal_Prep->Administration Sample_Collection Sample Collection (Blood, Tissues) Administration->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma separation) Sample_Collection->Sample_Processing Analysis Analytical Chemistry (e.g., HPLC, LC-MS) Sample_Processing->Analysis Data_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Analysis->Data_Analysis

Caption: General experimental workflow for in vivo 4-OHA studies.

Proposed Mechanism of this compound as a Biodistribution Promoter

Based on findings by Ohkawa et al. (2001), this diagram illustrates the proposed effect of this compound on the blood-brain barrier permeability of antipyrine.[2]

OHA This compound (Co-administered) BBB Blood-Brain Barrier (BBB) OHA->BBB Enhances Permeability Antipyrine_Brain Antipyrine (in Brain) BBB->Antipyrine_Brain Increased Influx Antipyrine_Blood Antipyrine (in Bloodstream) Antipyrine_Blood->BBB Crosses

Caption: Proposed mechanism of 4-OHA enhancing antipyrine's BBB permeability.

References

Application Notes and Protocols: 4-Hydroxyantipyrine as a Biodistribution Promoter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Hydroxyantipyrine (4-OH-AP), a major metabolite of antipyrine, as a biodistribution promoter. The following sections detail the underlying mechanism, experimental protocols, and key quantitative data derived from preclinical studies. This information is intended to guide researchers in designing studies to enhance the delivery of therapeutic agents to specific tissues, particularly the brain and heart.

Introduction

This compound has been identified as a potential biodistribution promoter, capable of altering the pharmacokinetic profile of co-administered drugs.[1][2] Research indicates that 4-OH-AP can significantly increase the tissue penetration of certain compounds, most notably antipyrine, by enhancing their permeability across biological barriers such as the blood-brain barrier (BBB).[1] This effect is attributed to a drug/metabolite interaction, where 4-OH-AP influences the distribution of the parent drug.[2] These findings suggest a promising avenue for improving the efficacy of drugs that struggle to reach their target tissues in sufficient concentrations. This compound is a primary metabolite of the analgesic drug antipyrine (phenazone) and is widely used in pharmacokinetic studies to assess the activity of hepatic drug-metabolizing enzymes.[3][4]

Mechanism of Action

The primary mechanism by which this compound is proposed to enhance biodistribution is through the modulation of membrane permeability. Specifically, it has been shown to increase the permeability of the blood-brain barrier.[1] This leads to a higher tissue-to-plasma concentration ratio (Kp) in organs like the brain and heart for co-administered drugs.[1][2] The interaction is specific to this compound, as its 4-O-sulfate metabolite does not exhibit the same effect.[1]

cluster_tissue Target Tissue (e.g., Brain) cluster_enhanced Drug Drug BBB Blood-Brain Barrier Drug->BBB Standard Permeability 4-OH-AP This compound 4-OH-AP->BBB Increases Permeability Target_Cell Target Cell BBB->Target_Cell Limited Distribution Enhanced_Drug Drug Enhanced_BBB Permeable BBB Enhanced_Drug->Enhanced_BBB Enhanced Permeability Enhanced_Target Target Cell Enhanced_BBB->Enhanced_Target Increased Concentration

Proposed mechanism of this compound as a biodistribution promoter.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters demonstrating the effect of this compound on the biodistribution of antipyrine in rats.

Table 1: Effect of this compound on Antipyrine Pharmacokinetics

ParameterControl (Antipyrine alone)+ this compound
Total Body Clearance (CLtot) (ml/min/kg) 8.53 ± 0.586.09 ± 0.33
Elimination Rate Constant (ke) (1/h) 0.35 ± 0.020.26 ± 0.01
Volume of Distribution (Vd) (l/kg) 1.46 ± 0.051.41 ± 0.04
*p < 0.05 vs. Control. Data from a study in rats.[1]

Table 2: Tissue-to-Plasma Concentration Ratio (Kp) of Antipyrine

TissueControl (Antipyrine alone)+ this compound
Brain 0.88 ± 0.041.15 ± 0.06
Heart 0.91 ± 0.031.08 ± 0.04
Liver 1.02 ± 0.031.05 ± 0.02
Kidney 0.94 ± 0.020.95 ± 0.02
Lung 0.98 ± 0.031.03 ± 0.03
Spleen 0.95 ± 0.020.99 ± 0.02
Muscle 0.89 ± 0.030.93 ± 0.02
*p < 0.05 vs. Control. Data from a study in rats.[1]

Experimental Protocols

The following protocols are based on the methodology described in the study by Ohkawa et al. (2001).[1]

Animal Model
  • Species: Male Wistar rats

  • Weight: 250-300 g

  • Housing: Controlled environment with a 12-hour light/dark cycle, with free access to food and water.

Experimental Workflow

cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Analysis Catheter Cannulate Femoral Artery & Vein Priming_Dose IV Priming Dose (Antipyrine ± 4-OH-AP) Catheter->Priming_Dose Infusion Continuous IV Infusion (Antipyrine ± 4-OH-AP) Priming_Dose->Infusion Blood_Sample Collect Blood Samples (Arterial) Infusion->Blood_Sample Tissue_Sample Collect Tissue Samples (Post-euthanasia) Blood_Sample->Tissue_Sample HPLC HPLC Analysis of Plasma & Tissue Homogenates Tissue_Sample->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis

Workflow for in vivo evaluation of this compound's effect on biodistribution.
Materials and Reagents

  • Antipyrine

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., pentobarbital)

  • Heparinized syringes

  • HPLC system with UV detector

  • Tissue homogenizer

Procedure
  • Animal Preparation:

    • Anesthetize the rats.

    • Cannulate the right femoral artery for blood sampling and the right femoral vein for drug administration.

  • Drug Administration:

    • Control Group: Administer an intravenous (IV) bolus of antipyrine (e.g., 50 mg/kg) followed by a constant IV infusion (e.g., 0.5 mg/min/kg) to maintain a steady-state plasma concentration.

    • Treatment Group: Co-administer an IV bolus of antipyrine (50 mg/kg) and this compound (e.g., 20 mg/kg), followed by a constant IV infusion of both compounds (antipyrine: 0.5 mg/min/kg; this compound: e.g., 0.2 mg/min/kg).

  • Sample Collection:

    • Collect arterial blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • At the end of the experiment (e.g., 120 minutes), euthanize the animals and collect the brain, heart, liver, kidneys, lungs, spleen, and muscle tissue.

  • Sample Analysis:

    • Store plasma and tissue samples at -20°C until analysis.

    • Homogenize the tissue samples.

    • Determine the concentrations of antipyrine and this compound in plasma and tissue homogenates using a validated HPLC method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters, including total body clearance (CLtot), elimination rate constant (ke), and volume of distribution (Vd).

    • Calculate the tissue-to-plasma concentration ratio (Kp) for each tissue.

    • Perform statistical analysis (e.g., t-test) to compare the control and treatment groups.

Applications and Future Directions

The ability of this compound to enhance the biodistribution of co-administered drugs presents several potential applications in drug development:

  • Improving CNS Drug Delivery: For drugs targeting the central nervous system, co-administration with this compound could increase their brain penetration, potentially improving efficacy for conditions like neurodegenerative diseases, brain tumors, and psychiatric disorders.

  • Enhancing Cardiac Drug Uptake: Increased distribution to the heart could be beneficial for cardiovascular drugs, leading to improved therapeutic outcomes.

  • Dose Reduction and Toxicity Mitigation: By increasing the concentration of a drug at its target site, it may be possible to administer a lower overall dose, thereby reducing systemic side effects and toxicity.

Further research is warranted to explore the broader applicability of this compound as a biodistribution promoter for a wider range of therapeutic agents and to fully elucidate the molecular mechanisms underlying its effect on biological membrane permeability. Investigations into its effects on other transporters and enzymes at the blood-brain barrier would also be valuable.

References

Troubleshooting & Optimization

troubleshooting 4-Hydroxyantipyrine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 4-Hydroxyantipyrine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a primary metabolite of the analgesic drug antipyrine.[1] It is often used in pharmacokinetic studies to evaluate the activity of hepatic drug-metabolizing enzymes.[1] It is an off-white to beige solid.[2]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂O₂[3][4]
Molecular Weight204.23 g/mol [2][3]
Melting Point184-186 °C[2][5]
AppearanceOff-White to Beige Solid[2]

Q2: I'm having trouble dissolving this compound. What are some common reasons for this?

Several factors can influence the solubility of this compound:

  • Solvent Choice: this compound has varying solubility in different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) but may be only slightly soluble in other common lab solvents.

  • Temperature: Solubility is often temperature-dependent. Heating the solution can help increase the dissolution rate, but be cautious of potential degradation at high temperatures.

  • pH of Aqueous Solutions: For aqueous buffers, the pH can significantly impact the solubility of compounds with ionizable groups.

  • Particle Size: Smaller particle sizes increase the surface area available for solvent interaction, which can lead to faster dissolution.

  • Purity of the Compound: Impurities can sometimes affect the solubility of a chemical.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound. It has a high solubility of 50 mg/mL in DMSO.[3] When preparing, it is advisable to use ultrasonic agitation, warming, and heating to 60°C to aid dissolution.[3] It is also important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3]

Q4: My this compound is not dissolving in my aqueous buffer. What should I do?

If you are experiencing poor solubility in an aqueous buffer, consider the following troubleshooting steps:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the this compound in a small amount of a suitable organic solvent, such as DMSO.

  • Dilute the Stock Solution: Gradually dilute the concentrated stock solution with your aqueous buffer of choice while vortexing or stirring.

  • Adjust the pH: The pH of the final aqueous solution may influence the solubility. You may need to experimentally determine the optimal pH for your specific buffer system.

  • Use Co-solvents or Solubilizing Agents: For challenging applications, consider using a co-solvent system. Protocols using mixtures of DMSO, PEG300, Tween-80, and saline, or DMSO and SBE-β-CD in saline have been shown to be effective.[3]

Q5: Can I heat the solution to improve the solubility of this compound?

Yes, gentle heating can be an effective method to increase the dissolution of this compound, especially when using DMSO.[3] It is recommended to warm the solution and even heat it to 60°C to aid dissolution.[3] However, it is crucial to be mindful of the compound's stability at elevated temperatures. Prolonged exposure to high heat could potentially lead to degradation.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. For solvents where quantitative data is not available, it is recommended to determine the solubility experimentally.

SolventSolubilityConcentration (mM)Comments
Dimethyl Sulfoxide (DMSO)50 mg/mL[3]244.82 mM[3]Ultrasonic agitation and heating to 60°C can aid dissolution.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3]≥ 12.24 mM[3]Yields a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]≥ 12.24 mM[3]Yields a clear solution.
MethanolSlightly Soluble[2][6]Data not availableQuantitative data not readily available.
WaterData not availableData not availableQuantitative data not readily available.
EthanolData not availableData not availableQuantitative data not readily available.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the vial thoroughly to suspend the powder.

  • Place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.

  • If the compound is not fully dissolved, gently warm the solution in a water bath or on a heating block to 60°C with intermittent vortexing until the solution is clear.

  • Allow the solution to cool to room temperature before use.

  • For long-term storage, aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: General Shake-Flask Method for Solubility Determination

This protocol provides a general method for experimentally determining the equilibrium solubility of this compound in a solvent of choice.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, ethanol, buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The excess solid should be visible to ensure that a saturated solution is achieved.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, visually inspect the vial to ensure that excess solid is still present.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter.

  • Quantify the concentration of this compound in the clear, filtered supernatant using a validated analytical method.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common solubility issues with this compound.

cluster_0 Troubleshooting Poor Solubility in Aqueous Buffers start Start: this compound powder does not dissolve in aqueous buffer stock_q Have you tried preparing a concentrated stock in DMSO first? start->stock_q prepare_stock Prepare a stock solution in DMSO (e.g., 50 mg/mL) stock_q->prepare_stock No dilute Slowly dilute the DMSO stock into the aqueous buffer with vigorous stirring stock_q->dilute Yes prepare_stock->dilute precipitate_q Does the compound precipitate upon dilution? dilute->precipitate_q success Success: Compound is dissolved precipitate_q->success No lower_conc Try a lower final concentration precipitate_q->lower_conc Yes lower_conc->dilute cosolvent Consider using a co-solvent system (e.g., with PEG300, Tween-80) or solubilizing agents (e.g., SBE-β-CD) lower_conc->cosolvent cluster_1 General Troubleshooting for Dissolving this compound start_general Start: Difficulty dissolving this compound powder solvent_check Is the solvent appropriate? (Check solubility table) start_general->solvent_check use_dmso Use DMSO for high solubility solvent_check->use_dmso No physical_methods_q Have you used physical methods to aid dissolution? solvent_check->physical_methods_q Yes use_dmso->physical_methods_q apply_methods Apply sonication and/or gentle heating (up to 60°C) physical_methods_q->apply_methods No dissolved_q Is the compound fully dissolved? physical_methods_q->dissolved_q Yes apply_methods->dissolved_q success_general Success: Compound is dissolved dissolved_q->success_general Yes determine_solubility Consider experimentally determining solubility in your solvent of choice using the shake-flask method dissolved_q->determine_solubility No

References

Technical Support Center: Optimizing 4-Hydroxyantipyrine Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Hydroxyantipyrine using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when developing an LC-MS/MS method for this compound?

A1: Researchers often face challenges in achieving adequate sensitivity, managing matrix effects from biological samples, and optimizing fragmentation for reliable quantification. Common issues include low signal intensity, poor peak shape, and inconsistent results. These can stem from suboptimal sample preparation, inefficient ionization, or inappropriate mass spectrometer settings.

Q2: Which ionization mode is best suited for this compound analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is typically the preferred method for analyzing this compound and other antipyrine metabolites. This is because the nitrogen atoms in the pyrazolone ring are readily protonated, leading to the formation of a stable [M+H]+ precursor ion.

Q3: What are the key mass-to-charge ratios (m/z) to monitor for this compound?

A3: The protonated molecule [M+H]+ of this compound has a monoisotopic mass of approximately 205.0972 m/z. A characteristic and intense product ion observed during collision-induced dissociation (CID) is at m/z 56.[1] Therefore, the multiple reaction monitoring (MRM) transition of m/z 205.1 → 56.1 is a common choice for quantification. Other fragment ions can also be monitored for confirmation.

Q4: How can I improve the signal intensity of this compound in my analysis?

A4: To enhance signal intensity, consider the following:

  • Sample Preparation: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components that can cause ion suppression.

  • Mobile Phase Composition: The use of mobile phase additives like formic acid can promote protonation and improve ionization efficiency.

  • ESI Source Parameters: Optimize source-dependent parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.

  • MS Parameters: Fine-tune the cone voltage and collision energy for the specific MRM transition to maximize the production of the desired fragment ion.

Q5: What should I do if I observe high background noise or interfering peaks?

A5: High background noise or interfering peaks can compromise the accuracy of your results. To address this:

  • Check for Contamination: Ensure that all solvents, reagents, and sample handling materials are free from contaminants.

  • Improve Chromatographic Separation: Optimize your LC method to separate this compound from other matrix components. This may involve adjusting the mobile phase gradient or using a different stationary phase.

  • Sample Preparation: A more rigorous sample clean-up method can help to eliminate interfering substances.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient ionization.Optimize ESI source parameters (capillary voltage, gas flows, temperature). Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation.
Ion suppression from matrix components.Improve sample preparation by using a more effective clean-up method like solid-phase extraction (SPE). Dilute the sample if possible. Adjust the chromatography to separate the analyte from the interfering matrix components.
Incorrect MS/MS transition.Confirm the precursor and product ion m/z values for this compound ([M+H]+ ≈ 205.1). Optimize the collision energy to ensure efficient fragmentation to the desired product ion (e.g., m/z 56.1).
Poor Peak Shape (Tailing or Fronting) Suboptimal chromatographic conditions.Ensure compatibility between the sample solvent and the initial mobile phase. Adjust the mobile phase pH. Consider a different LC column with a different stationary phase chemistry.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Time Unstable LC pump performance.Purge the pump to remove air bubbles. Ensure consistent mobile phase composition and flow rate.
Column degradation.Replace the analytical column. Use a guard column to protect the analytical column.
Changes in mobile phase composition.Prepare fresh mobile phases daily. Ensure accurate mixing of mobile phase components.
High Signal-to-Noise (S/N) Ratio Variation Fluctuations in the ESI spray.Check for a stable spray. Clean the ESI probe and the ion transfer capillary. Optimize the nebulizer gas flow.
Inconsistent sample preparation.Ensure a standardized and reproducible sample preparation workflow. Use an internal standard to compensate for variations.
Carryover Adsorption of the analyte in the LC system.Use a stronger needle wash solution. Increase the needle wash time. Inject a blank sample after a high-concentration sample.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A common approach for extracting this compound from biological matrices like urine or plasma involves solid-phase extraction.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted urine) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for this compound

The following is a representative LC-MS/MS method. Note: This method should be optimized for your specific instrumentation and application.

Liquid Chromatography (LC) Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Nebulizer Gas 35 psi
MRM Transition m/z 205.1 → 56.1
Collision Energy 20-30 eV (to be optimized)
Cone Voltage 25-40 V (to be optimized)

Quantitative Data

The following table presents typical performance characteristics for a validated LC-MS/MS method for the analysis of antipyrine and its metabolites, including this compound, in human urine.

Analyte Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Antipyrine 1 - 1000-1< 15%< 15%85-115%
This compound 1 - 500-1< 15%< 15%85-115%

Data is representative and should be established during in-house method validation.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Pretreatment Pre-treatment (e.g., Dilution, Hydrolysis) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (ESI+) LC->MS Data Data Acquisition & Processing MS->Data

Caption: A typical experimental workflow for this compound analysis.

Simplified Fragmentation Pathway of this compound

This diagram shows a plausible fragmentation pathway for the protonated this compound molecule.

fragmentation_pathway Precursor [this compound+H]+ m/z 205.1 Fragment1 Key Fragment m/z 56.1 Precursor->Fragment1 CID Fragment2 Other Fragments (e.g., m/z 77.1, 105.1) Precursor->Fragment2 CID

Caption: Simplified fragmentation of protonated this compound.

References

Technical Support Center: 4-Hydroxyantipyrine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference and resolving common issues encountered during 4-Hydroxyantipyrine (4-HAP) assays.

Frequently Asked Questions (FAQs)

Q1: What is the common principle behind colorimetric assays for this compound (4-HAP)?

A1: While specific protocols may vary, a common method for the colorimetric determination of 4-HAP, a phenolic compound, is based on an oxidative coupling reaction. This typically involves the reaction of 4-HAP with a chromogenic agent, such as 4-aminoantipyrine (4-AAP), in the presence of an oxidizing agent (e.g., potassium ferricyanide or potassium iodate) under specific pH conditions. This reaction produces a colored product, often a quinoneimine dye, the absorbance of which can be measured spectrophotometrically to quantify the concentration of 4-HAP.

Q2: My sample matrix is complex (e.g., plasma, urine). What are the major types of interference I should be aware of?

A2: When working with biological matrices, several types of interference can occur:

  • Spectral Interference: Endogenous compounds in the matrix that absorb light at the same wavelength as the colored product of the assay can lead to falsely elevated readings. Hemolysis (presence of hemoglobin), icterus (bilirubin), and lipemia (high lipid content) are common causes of spectral interference.[1][2]

  • Chemical Interference: Substances in the matrix can react with the assay reagents, either inhibiting the color-forming reaction or producing a colored product themselves. This can include other metabolites, drugs, or dietary components.

  • Matrix Effects in LC-MS/MS: For methods employing mass spectrometry, components of the biological matrix can suppress or enhance the ionization of 4-HAP, leading to inaccurate quantification.[2]

Q3: Can other metabolites of antipyrine interfere with my 4-HAP assay?

A3: Yes, other major metabolites of antipyrine, such as norantipyrine and 3-hydroxymethylantipyrine, could potentially interfere with the assay.[3][4] The degree of interference will depend on the specificity of the analytical method. In colorimetric assays based on oxidative coupling, any metabolite with a phenolic group or other reactive moiety that can participate in the coupling reaction could cross-react. For chromatographic methods like HPLC, interference is less likely if the method is properly developed to separate 4-HAP from other metabolites.

Q4: How does pH affect the stability and measurement of 4-HAP?

A4: The pH of the sample and assay buffer is critical. Extreme pH values can lead to the degradation of 4-HAP. In oxidative coupling reactions, the pH of the reaction buffer is a key parameter that influences the reaction rate and the stability of the colored product. It is crucial to maintain the pH within the optimal range specified by the protocol to ensure accurate and reproducible results.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Inconsistent Pipetting Calibrate and verify the accuracy of all pipettes. Use positive displacement pipettes for viscous samples.
Fluctuations in Temperature Ensure all reagents and samples are brought to the recommended reaction temperature before starting the assay. Use a temperature-controlled incubator or water bath.
Reagent Degradation Prepare fresh reagents daily, especially oxidizing agents and standard solutions. Store stock solutions under recommended conditions (e.g., protected from light, refrigerated).
Variable Incubation Times Use a timer to ensure consistent incubation times for all samples. Stagger the addition of reagents to samples to maintain consistent timing.
pH Drift Check the pH of the buffer solutions before use. Ensure the buffer has sufficient capacity to maintain the pH during the reaction.
Issue 2: High Background Signal or Blank Absorbance
Potential Cause Troubleshooting Step
Contaminated Reagents Prepare fresh reagents using high-purity water and analytical grade chemicals. Filter reagents if necessary.
Interfering Substances in the Sample Include a sample blank (sample without the chromogenic or oxidizing agent) to measure the background absorbance from the matrix itself.[1]
Hemolysis in Plasma/Serum Samples Visually inspect samples for a pink or red color. If hemolyzed, consider sample rejection or implement a correction method like deproteinization.[2]
Lipemia in Plasma/Serum Samples Visually inspect samples for turbidity. High-speed centrifugation can help to clarify lipemic samples.
Icterus in Plasma/Serum Samples The yellow color of bilirubin can interfere. Use of a sample blank is essential.
Issue 3: Low Signal or Poor Sensitivity
Potential Cause Troubleshooting Step
Suboptimal Reagent Concentration Optimize the concentrations of the chromogenic and oxidizing agents. A reagent concentration that is too low can limit the reaction.
Incorrect Wavelength Verify the wavelength of maximum absorbance for the colored product using a spectrophotometer scan.
Degraded 4-HAP Standard Prepare a fresh stock solution of 4-HAP from a reliable source.
Inhibitors in the Sample Dilute the sample to reduce the concentration of potential inhibitors. Perform a spike and recovery experiment to assess for inhibition.
Incorrect pH of Reaction Buffer Prepare the buffer fresh and verify the pH. The optimal pH for oxidative coupling reactions is often slightly alkaline.

Experimental Protocols

Hypothetical Protocol for Colorimetric 4-HAP Assay

This protocol is a generalized example based on the principles of oxidative coupling reactions commonly used for phenolic compounds. Users should validate this protocol for their specific application.

1. Reagent Preparation:

  • 4-HAP Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethanol.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the appropriate buffer (e.g., 1, 5, 10, 25, 50 µg/mL).
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH using a calibrated pH meter.
  • 4-Aminoantipyrine (4-AAP) Reagent (0.02 M): Dissolve the appropriate amount of 4-AAP in distilled water. Prepare fresh daily.
  • Potassium Ferricyanide (K₃[Fe(CN)₆]) Oxidizing Agent (0.08 M): Dissolve the appropriate amount in distilled water. Prepare fresh daily.

2. Assay Procedure:

  • Pipette 1 mL of the sample (or standard) into a test tube.
  • Add 1 mL of 0.1 M phosphate buffer (pH 8.0).
  • Add 0.5 mL of 0.02 M 4-AAP reagent and mix.
  • Add 0.5 mL of 0.08 M potassium ferricyanide and mix well.
  • Incubate at room temperature for 15 minutes.
  • Measure the absorbance at the wavelength of maximum absorption (to be determined, but typically around 500-550 nm) against a reagent blank.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.
  • Determine the concentration of 4-HAP in the samples from the standard curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Assay Reaction cluster_analysis Data Acquisition & Analysis Sample Biological Sample (e.g., Urine, Plasma) Mix Mix Sample/Standard with Reagents Sample->Mix Standard 4-HAP Standard Standard->Mix Reagents Buffer, 4-AAP, Oxidizing Agent Reagents->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Analyze Calculate Concentration Measure->Analyze

Caption: Workflow for a typical colorimetric 4-HAP assay.

Troubleshooting_Logic cluster_reproducibility Reproducibility Issues cluster_background High Background cluster_sensitivity Low Sensitivity start Inaccurate Results? check_pipetting Verify Pipetting start->check_pipetting Inconsistent? check_contamination Reagent Contamination? start->check_contamination High Blank? optimize_reagents Optimize Reagent Conc. start->optimize_reagents Low Signal? check_temp Control Temperature check_pipetting->check_temp check_reagents Check Reagent Stability check_temp->check_reagents check_timing Standardize Timing check_reagents->check_timing run_blank Run Sample Blank check_contamination->run_blank check_hemolysis Inspect for Hemolysis run_blank->check_hemolysis check_wavelength Verify Wavelength optimize_reagents->check_wavelength check_standard Check Standard Integrity check_wavelength->check_standard

Caption: A logical guide for troubleshooting common 4-HAP assay problems.

References

improving the stability of 4-Hydroxyantipyrine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Hydroxyantipyrine stock solutions. The following information is designed to help you troubleshoot common issues and answer frequently asked questions related to the preparation, storage, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in high-purity dimethyl sulfoxide (DMSO).[1] Methanol can also be used, though solubility may be lower.[1] When preparing for cell-based assays, ensure the final concentration of the organic solvent in the aqueous medium is minimized to avoid precipitation and potential cytotoxicity.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To maximize shelf-life, stock solutions should be stored at low temperatures. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[1] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] The solid powder form of this compound should be stored at 2-8°C in a sealed, dry container.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in color, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures. If a color change is observed, it is recommended to prepare a fresh stock solution.

Q4: Can I store my this compound stock solution at room temperature?

A4: Storing this compound stock solutions at room temperature is not recommended. Elevated temperatures can significantly increase the rate of degradation. For any short-term handling at room temperature, it is best to minimize the duration and protect the solution from light.

Q5: How can I minimize the degradation of this compound in my experimental setup?

A5: To minimize degradation during experiments, consider the following:

  • Prepare fresh dilutions: Prepare working solutions from your frozen stock solution immediately before use.

  • Protect from light: Use amber-colored vials or cover your containers with aluminum foil to protect the solution from light-induced degradation.

  • Control pH: Be aware that the pH of your experimental medium can affect stability. Phenolic compounds can be more susceptible to degradation at neutral to alkaline pH.

  • Use of antioxidants: For applications where it will not interfere with the experimental outcome, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the stock solution may help to slow oxidative degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
  • Potential Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Always use a freshly prepared stock solution or a new aliquot from a properly stored stock to rule out degradation as the source of inconsistency.

    • Perform a stability check: If problems persist, perform a simple stability check by comparing the HPLC profile of a freshly prepared solution to one that has been stored under your typical experimental conditions for a relevant period. A decrease in the main peak area or the appearance of new peaks suggests degradation.

    • Evaluate experimental conditions: Assess if any changes in your experimental protocol (e.g., new batch of medium, different incubation times) could be contributing to the degradation.

Issue 2: Precipitation in the Stock Solution
  • Potential Cause: The concentration of this compound has exceeded its solubility limit in the chosen solvent, or the temperature has decreased, reducing solubility.

  • Troubleshooting Steps:

    • Gentle warming and sonication: Try gently warming the solution in a water bath and sonicating to redissolve the precipitate. Avoid excessive heat, which can accelerate degradation.

    • Dilute the solution: If precipitation persists, the concentration may be too high. Prepare a new stock solution at a lower concentration.

    • Verify solvent quality: Ensure you are using a high-purity, anhydrous solvent. The presence of water in organic solvents can reduce the solubility of some compounds.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general guideline for storage conditions based on best practices for phenolic compounds.

Storage ConditionRecommended SolventDurationExpected Stability
-80°CDMSOUp to 6 monthsHigh
-20°CDMSOUp to 1 monthModerate to High
2-8°CDMSOUp to 1 weekLow to Moderate
Room TemperatureDMSO< 24 hoursLow

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile vial.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 204.23 g/mol , dissolve 2.0423 mg in 1 mL of DMSO).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use amber-colored vials.

    • Label the vials with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV or PDA detector

    • C18 reverse-phase HPLC column

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the this compound stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Control Sample: Keep a vial of the this compound stock solution at -20°C, protected from light.

    • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

Visualizations

degradation_pathway HAP This compound Oxidation Oxidation (O₂, light, heat) HAP->Oxidation Hydrolysis Hydrolysis (Acid/Base) HAP->Hydrolysis Photolysis Photolysis (UV/Vis light) HAP->Photolysis Quinone Quinone-like Degradants Oxidation->Quinone RingOpening Ring-Opened Products Hydrolysis->RingOpening Polymerization Polymeric Products Photolysis->Polymerization Quinone->Polymerization

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Prepare this compound Stock Solution stress Forced Degradation (Stress Testing) - Acid - Base - Oxidation - Heat - Light start->stress analysis Analyze Stressed Samples by HPLC stress->analysis hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->analysis evaluation Evaluate Data: - Identify Degradation Products - Assess Method Specificity analysis->evaluation end End: Optimized Storage & Handling Protocol evaluation->end

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: 4-Hydroxyantipyrine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 4-Hydroxyantipyrine. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques for quantifying this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity.

Q2: What is a suitable internal standard (IS) for this compound analysis?

A2: A stable isotope-labeled (SIL) internal standard, such as deuterated this compound (e.g., this compound-d3), is the ideal choice. SIL internal standards closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, which helps to correct for matrix effects and other variations, leading to more accurate and precise results. If a SIL IS is not available, a structurally similar compound with similar physicochemical properties can be used, but it requires more rigorous validation to ensure it effectively compensates for variability.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix, can be minimized through several strategies:

  • Effective Sample Preparation: Use a robust sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard: A SIL IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the key stability considerations for this compound in biological samples?

A4: The stability of this compound in biological matrices like plasma and urine should be evaluated under various conditions to ensure accurate quantification. Key stability tests include:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for the expected duration of the study.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler before injection.

Degradation can be influenced by factors such as temperature, pH, and enzymatic activity. It's crucial to establish these stability parameters during method validation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible sample solvent. 3. Secondary interactions with the stationary phase. 4. Column overload.1. Wash the column with a strong solvent or replace it if necessary. 2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 3. Adjust the mobile phase pH or add a competing agent to block active sites. 4. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Leaks in the HPLC system. 4. Temperature variations.1. Prepare fresh mobile phase and ensure proper mixing/degassing. 2. Increase the column equilibration time between injections. 3. Check all fittings and connections for leaks. 4. Use a column oven to maintain a consistent temperature.
Low Signal Intensity or Sensitivity 1. Poor ionization efficiency (LC-MS/MS). 2. Suboptimal detection wavelength (HPLC-UV). 3. Analyte degradation. 4. Inefficient sample extraction.1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 2. Determine the optimal UV wavelength for this compound. 3. Check sample stability and handle samples appropriately. 4. Re-evaluate and optimize the sample preparation method.
Sample Preparation Issues
Problem Potential Cause Troubleshooting Steps
Low Recovery 1. Inefficient extraction from the biological matrix. 2. Improper pH for extraction. 3. Inappropriate SPE sorbent or LLE solvent. 4. Analyte loss during evaporation.1. Ensure thorough mixing during extraction. 2. Adjust the sample pH to optimize the analyte's charge state for extraction. 3. Test different SPE cartridges or LLE solvents. 4. Optimize the evaporation temperature and nitrogen flow rate.
High Variability in Results 1. Inconsistent sample preparation technique. 2. Matrix effects. 3. Inconsistent internal standard addition.1. Ensure consistent vortexing times, solvent volumes, and handling procedures. 2. Improve sample cleanup to minimize matrix effects. 3. Use a precise method for adding the internal standard to all samples, standards, and quality controls.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound from published methods.

Table 1: HPLC-UV Method Performance

ParameterMethod 1Method 2
Matrix Human PlasmaHuman Urine
Linearity Range (µg/mL) 0.5 - 505.0 - 500[1]
LOD (µg/mL) 0.151.5
LOQ (µg/mL) 0.55.0[1]
Recovery (%) 85 - 9585.2[1]
Intra-day Precision (%RSD) < 10< 9[1]
Inter-day Precision (%RSD) < 12< 12[1]

Table 2: LC-MS/MS Method Performance

ParameterMethod AMethod B
Matrix Human PlasmaRat Plasma
Linearity Range (ng/mL) 1 - 10002 - 500
LOD (ng/mL) 0.30.5
LOQ (ng/mL) 12
Recovery (%) > 9088 - 98
Intra-day Precision (%RSD) < 8< 10
Inter-day Precision (%RSD) < 10< 13

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Urine[1]
  • Hydrolysis: To 1 mL of urine, add β-glucuronidase/arylsulfatase and incubate to hydrolyze conjugated metabolites.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 4 mL of phosphate buffer to remove polar interferences.

  • Elution: Elute this compound with 3 x 100 µL of 20% (v/v) acetonitrile in methylene chloride.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase and inject into the HPLC or LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
  • Aliquoting: To 200 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Protein Precipitation (Optional but recommended): Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifugation: Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.

Visualizations

Antipyrine Metabolic Pathway

Antipyrine_Metabolism cluster_cyp Cytochrome P450 Enzymes Antipyrine Antipyrine HAP This compound Antipyrine->HAP NORA Norantipyrine Antipyrine->NORA HMA 3-Hydroxymethylantipyrine Antipyrine->HMA Conjugates Glucuronide/Sulfate Conjugates HAP->Conjugates NORA->Conjugates HMA->Conjugates CYP1A2 CYP1A2 CYP1A2->Antipyrine:n Minor CYP1A2->Antipyrine:w CYP1A2->Antipyrine:s CYP2C9 CYP2C9 CYP2C9->Antipyrine:w Major CYP2C9->Antipyrine:s Predominant CYP3A4 CYP3A4 CYP3A4->Antipyrine:n Major

Caption: Metabolic conversion of antipyrine to its major metabolites.

General Experimental Workflow for this compound Quantification

Experimental_Workflow start Sample Collection (Plasma/Urine) is Internal Standard Addition start->is prep Sample Preparation (SPE or LLE) analysis LC-MS/MS or HPLC-UV Analysis prep->analysis is->prep data Data Acquisition and Processing analysis->data quant Quantification data->quant

Caption: A typical workflow for quantifying this compound.

References

Technical Support Center: 4-Hydroxyantipyrine Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the identification and analysis of 4-Hydroxyantipyrine, a primary metabolite of antipyrine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a major metabolite of the analgesic drug antipyrine.[1] It is frequently used in pharmacokinetic and pharmacodynamic studies to assess the activity of hepatic drug-metabolizing enzymes, particularly cytochrome P450 isoforms like CYP2C9, CYP2C19, and CYP3A4.[2] Its quantification in biological samples provides valuable insights into oxidative metabolism and potential drug-drug interactions.[2]

Q2: What are the primary analytical methods for identifying this compound?

A2: The most common analytical methods for the identification and quantification of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for its sensitivity and selectivity.[3][4]

Q3: What are the common challenges encountered during the identification of this compound?

A3: Researchers may face several challenges, including:

  • Differentiating this compound from its structural isomers.[5][6]

  • Dealing with low concentrations of the metabolite in biological samples.[4][5]

  • Matrix effects from complex biological samples interfering with analysis.[4]

  • The presence of conjugates, such as glucuronides and sulfates, which can complicate direct measurement.[7][8]

  • Inconsistent fragmentation patterns in mass spectrometry.[9]

Q4: Which enzymes are primarily responsible for the metabolism of antipyrine to this compound?

A4: The formation of this compound from antipyrine is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2] Specifically, CYP2C19 is a key enzyme involved in this metabolic pathway.[10][11] Genetic variations in the CYP2C19 gene can lead to inter-individual differences in metabolism.[11]

Troubleshooting Guides

Issue 1: Difficulty in separating this compound from other antipyrine metabolites or isomers.

Q: My chromatogram shows co-eluting peaks, and I cannot resolve this compound from other compounds. What steps can I take?

A:

  • Optimize Chromatographic Conditions:

    • Mobile Phase Gradient: Adjust the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds.

    • Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase, such as a biphenyl or a phenyl-hexyl column, which can offer different selectivities for aromatic compounds.[6] For isomeric separation, a chiral column might be necessary.[12]

    • Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can also enhance resolution.

  • Sample Preparation:

    • Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]

  • Consider Chemical Derivatization:

    • Derivatization can alter the physicochemical properties of the isomers, potentially enabling better separation on a standard column.[12]

Issue 2: Inconsistent or unexpected mass spectrometry fragmentation patterns.

Q: The fragmentation pattern of my this compound standard is not consistent, or it differs from published spectra. What could be the cause?

A:

  • Collision Energy: The collision energy used for fragmentation (CID or HCD) significantly impacts the resulting fragments.[9]

    • Systematically vary the normalized collision energy to find the optimal setting for producing characteristic and reproducible fragments.

    • Be aware that different instrument types (e.g., ion trap vs. QTOF) can yield different fragmentation patterns even at similar energy settings.[13]

  • In-Source Fragmentation: The compound might be fragmenting in the ion source before reaching the mass analyzer.[14]

    • Optimize the source parameters, such as the declustering potential or capillary voltage, to minimize in-source fragmentation.

  • Adduct Formation: The presence of different adducts (e.g., [M+H]+, [M+Na]+) can lead to different fragmentation pathways.[3][15]

    • Ensure consistent mobile phase additives to promote the formation of a single, desired precursor ion.

Issue 3: Low recovery or signal intensity of this compound.

Q: I am struggling to detect this compound in my samples, or the signal is too low for accurate quantification. How can I improve this?

A:

  • Sample Preparation and Extraction:

    • Ensure your extraction method is optimized for a polar metabolite like this compound. Solid-phase extraction (SPE) is often effective.[6]

    • Minimize sample degradation by using preservatives and appropriate storage conditions (e.g., 2-8°C, sealed, dry).[2] Be cautious, as some preservatives like sodium metabisulphite can inhibit the enzymatic hydrolysis of conjugates.[8]

  • Consider Conjugate Hydrolysis:

    • A significant portion of this compound may be present as glucuronide or sulfate conjugates.[7][8][16]

    • Incorporate an enzymatic hydrolysis step using β-glucuronidase or sulfatase before extraction to measure the total this compound concentration.

  • Mass Spectrometry Sensitivity:

    • Optimize the ionization source parameters for maximum signal intensity.

    • Use a sensitive instrument and acquisition mode, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Experimental Protocols

Protocol 1: General Workflow for this compound Identification

A generalized workflow for the identification of this compound in a biological matrix is presented below.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis SampleCollection Biological Sample Collection (e.g., Urine, Plasma) Hydrolysis Enzymatic Hydrolysis (optional, for total 4-OH-AP) SampleCollection->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction LC Liquid Chromatography (LC) (e.g., Reversed-Phase) Extraction->LC MS Mass Spectrometry (MS) (e.g., ESI-QTOF or Triple Quad) LC->MS DataProcessing Data Processing (Peak Picking, Integration) MS->DataProcessing Identification Metabolite Identification (Retention Time, m/z, Fragmentation) DataProcessing->Identification Quantification Quantification (Comparison to Standard Curve) Identification->Quantification Antipyrine Antipyrine Hydroxyantipyrine This compound Antipyrine->Hydroxyantipyrine Oxidation CYP2C19 CYP2C19 (Primary Enzyme) CYP2C19->Antipyrine catalyzes Start Poor Isomer Separation Observed OptimizeGradient Optimize Mobile Phase Gradient? Start->OptimizeGradient ChangeColumn Change Column Chemistry? OptimizeGradient->ChangeColumn No Improvement Success Separation Achieved OptimizeGradient->Success Yes Derivatize Consider Chemical Derivatization? ChangeColumn->Derivatize No Improvement ChangeColumn->Success Yes Derivatize->Success Yes Fail Consult Specialist Derivatize->Fail Not Feasible

References

Technical Support Center: Analysis of 4-Hydroxyantipyrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 4-Hydroxyantipyrine, a key metabolite of antipyrine. The primary focus is on addressing and mitigating matrix effects in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting endogenous components from the biological sample (e.g., plasma, urine). This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), compromising the accuracy, precision, and sensitivity of the analytical method.[1][2][3]

Q2: What causes matrix effects in LC-MS/MS analysis?

A2: Matrix effects are primarily caused by residual matrix components that are not removed during sample preparation and co-elute with the analyte of interest.[1] In biological matrices like plasma and urine, common culprits include phospholipids, salts, endogenous metabolites, and proteins.[1][2] These components can compete with this compound for ionization in the MS source, leading to signal suppression or enhancement.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A standard method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound spiked into a blank, extracted biological matrix to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these two responses is known as the Matrix Factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: What is a suitable internal standard (IS) for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or -13C6. SIL internal standards have nearly identical chemical properties and chromatographic behavior to the analyte and are the most effective at compensating for matrix effects.[4] If a SIL IS for this compound is unavailable, a SIL version of a related metabolite, such as 4-methylaminoantipyrine-d3 (MAA-d3), or a structurally similar analog can be used as an alternative.[5]

Troubleshooting Guide

Problem Potential Cause (related to Matrix Effect) Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Preparation: Switch from a simple method like protein precipitation to a more rigorous one like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering components.[3][6] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the matrix interferences. 3. Use a Stable Isotope-Labeled Internal Standard: This will help to normalize the signal and improve quantitative accuracy despite suppression.[1]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different samples or batches. This is common in complex biological matrices.1. Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL IS co-elutes with the analyte and experiences the same matrix effects, providing the most reliable correction.[4] 2. Enhance Sample Cleanup: A more robust and consistent sample preparation method like SPE can reduce the variability of matrix components.[6] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Poor Accuracy Uncorrected Matrix Effects: The calibration standards (often prepared in a clean solvent) and the actual samples (in a biological matrix) experience different levels of matrix effects, leading to a biased quantification.1. Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to ensure that both experience similar matrix effects. 2. Employ a SIL Internal Standard: This is the most effective way to compensate for differences in matrix effects between samples and standards.[1]
Peak Shape Issues (Tailing, Splitting) Matrix Overload: High concentrations of matrix components can overload the analytical column, affecting the peak shape of the analyte.1. Improve Sample Cleanup: Utilize SPE or LLE to remove a larger portion of the matrix before injection.[6][7] 2. Dilute the Sample Extract: Reducing the overall concentration of components injected onto the column can improve peak shape.

Comparison of Sample Preparation Techniques

Technique Principle Pros Cons Matrix Effect Reduction
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Fast, simple, inexpensive.Non-selective, does not remove phospholipids or salts, may lead to significant matrix effects.Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Can provide a cleaner extract than PPT.More labor-intensive and time-consuming, requires larger solvent volumes.Moderate to High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.Highly selective, provides very clean extracts, can concentrate the analyte.More complex method development, can be more expensive.High

Experimental Protocols

Disclaimer: The following protocols are based on methods developed for closely related antipyrine metabolites and should serve as a starting point for the development of a validated method for this compound.

Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma

(Based on a method for 4-methylaminoantipyrine)[5]

  • Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (e.g., this compound-d3 in methanol) to the plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

(Based on a method for 4-methylaminoantipyrine)[8]

  • Sample Aliquoting: In a clean glass tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add the internal standard working solution to the plasma.

  • Extraction Solvent Addition: Add 1 mL of a suitable organic extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

  • Mixing: Vortex the tube for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizations

workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategy cluster_validation Validation A Inconsistent Results or Low Sensitivity in this compound Assay B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 15% Variation? B->C D Optimize Sample Preparation (e.g., Switch PP to SPE) C->D Yes G Re-evaluate Matrix Effect C->G No E Optimize Chromatography (Improve Separation) D->E F Use Stable Isotope-Labeled Internal Standard E->F F->G G->C Iterate if needed H Method Validation Complete G->H <15% Variation

Workflow for Addressing Matrix Effects.

decision_tree A Start: Need to Analyze This compound in Plasma/Urine B Is high throughput critical? A->B C Is maximum sensitivity and cleanliness required? B->C No D Protein Precipitation (PPT) B->D Yes E Are phospholipids a known issue? C->E No F Solid-Phase Extraction (SPE) C->F Yes G Liquid-Liquid Extraction (LLE) E->G No H Consider Phospholipid Removal Plates/SPE E->H Yes

Decision Tree for Sample Preparation.

ion_suppression Mechanism of Ion Suppression in ESI Source cluster_droplet Charged Droplet from ESI A 4-OH-AP (+) D 4-OH-AP (+) A->D Evaporation B Matrix (+) E Matrix (+) B->E Evaporation C Solvent F To Mass Analyzer D->F E->F Competition for Ionization/Surface Activity

Ion Suppression in the ESI Source.

References

Technical Support Center: 4-Hydroxyantipyrine Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 4-Hydroxyantipyrine from plasma. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from plasma?

A1: The three primary techniques for extracting this compound and similar metabolites from plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1][2] Each method has distinct advantages and disadvantages in terms of recovery, cleanliness of the final extract, speed, and cost.

Q2: Which extraction method provides the cleanest extract?

A2: Solid-Phase Extraction (SPE) is generally considered to provide the cleanest extracts.[3][4] It is very effective at removing interferences from the sample matrix, which is crucial for sensitive analytical techniques like LC-MS/MS.[3] Protein precipitation is a non-selective method and often results in extracts with more significant matrix effects.[5]

Q3: Which method is the fastest?

A3: Protein Precipitation (PPT) is the simplest and fastest method.[6][7] It can be performed in a 96-well format, making it suitable for high-throughput screening.[6] The time to prepare a 96-well plate can be as short as 20 minutes.[6][7]

Q4: What is the "matrix effect" and how does it impact my analysis?

A4: The matrix effect is the alteration of analyte ionization (suppression or enhancement) by co-eluting compounds from the biological matrix.[5][8] This effect can compromise the accuracy, precision, and sensitivity of LC-MS/MS analyses.[5][8][9] Electrospray ionization (ESI) is known to be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[8][10]

Q5: How can I minimize the matrix effect?

A5: Minimizing the matrix effect starts with choosing the right sample preparation technique. SPE is highly effective at removing matrix components that cause interference.[3] If using PPT, simple stepwise dilution of the supernatant can help recognize and eliminate matrix effects.[10] Additionally, optimizing chromatographic conditions to separate the analyte from interfering matrix components is a crucial step.

Method Selection and Comparison

Choosing the appropriate extraction method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.

Decision-Making Flowchart for Method Selection

Start Start: Select Extraction Method HighThroughput High Sample Throughput Needed? Start->HighThroughput PPT Use Protein Precipitation (PPT) HighThroughput->PPT Yes HighestPurity Highest Purity / Lowest Matrix Effect Critical? HighThroughput->HighestPurity No SPE Use Solid-Phase Extraction (SPE) HighestPurity->SPE Yes ConsiderLLE Consider LLE for specific applications HighestPurity->ConsiderLLE No LLE Use Liquid-Liquid Extraction (LLE) ConsiderLLE->LLE

Caption: A flowchart to guide the selection of an appropriate extraction method.

Comparison of Extraction Methods
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Generally lower; risk of co-precipitation.[7][11]High, often 93-100% for antipyrine metabolites.[12]Variable, but can be optimized.
Purity/Matrix Effect Highest matrix effect.[5][10]Lowest matrix effect; provides cleaner extracts.[1][3]Cleaner than PPT, but less clean than SPE.
Speed & Throughput Very fast; suitable for automation.[6][7]Slower than PPT; can be automated.Time-consuming; less suitable for high throughput.[1]
Cost Low.High (cost of cartridges).[13]Moderate (cost of solvents).
Simplicity Very simple.[6][7]More complex; requires method development.Moderately complex.

Experimental Protocols & Workflows

Protein Precipitation (PPT) Protocol

This method is fast and requires minimal equipment, making it ideal for rapid screening. Acetonitrile is a commonly used and effective precipitating agent.[7][14]

Methodology:

  • Thaw frozen plasma samples at room temperature (approx. 25°C).[15]

  • Vortex the plasma sample to ensure homogeneity.[15]

  • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution.

  • Add 250-300 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma is common).[15][16]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[15]

  • Centrifuge the sample at high speed (e.g., 14,800 rpm) for 2-10 minutes to pellet the precipitated proteins.[15][17]

  • Carefully collect the supernatant and transfer it to a clean vial for analysis (e.g., by LC-MS/MS).[15]

Workflow Diagram:

cluster_PPT Protein Precipitation Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (3:1) Add_IS->Add_ACN Vortex Vortex to Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis Analyze (LC-MS/MS) Collect->Analysis

Caption: Workflow for this compound extraction using Protein Precipitation.

Solid-Phase Extraction (SPE) Protocol

SPE provides a cleaner sample by selectively adsorbing the analyte to a solid sorbent and washing away interferences. C18 cartridges are commonly used for antipyrine and its metabolites.[12][18]

Methodology:

  • Sample Pre-treatment: Thaw plasma and centrifuge at 3,000 x g for 10 minutes to remove any precipitates.[19] Acidify 0.3-0.5 mL of plasma with an equal volume of a weak acid (e.g., 0.1% formic acid) to ensure the analyte is in the correct protonation state for binding.[18][19]

  • Cartridge Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge.[19]

  • Cartridge Equilibration: Pass 1 mL of LC-MS grade water through the cartridge. Do not allow the sorbent to dry out.[19]

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[12][18][19]

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[19]

  • Elution: Elute this compound with 1 mL of methanol into a clean collection tube.[12][18][19]

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for analysis.[12][18]

Workflow Diagram:

cluster_SPE Solid-Phase Extraction Workflow Start Start: Plasma Sample Pretreat Pre-treat Sample (Acidify) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge (MeOH) Equilibrate Equilibrate Cartridge (H2O) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte (MeOH) Wash->Elute Dry Dry & Reconstitute Elute->Dry Analysis Analyze (LC-MS/MS) Dry->Analysis cluster_LLE Liquid-Liquid Extraction Workflow Start Start: Plasma Sample Acidify Acidify Sample (pH < 2) Start->Acidify Add_Solvent Add Organic Solvent Acidify->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry & Reconstitute Collect->Dry Analysis Analyze (LC-MS/MS) Dry->Analysis

References

Technical Support Center: Overcoming Poor Peak Shape in 4-Hydroxyantipyrine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxyantipyrine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed in the HPLC analysis of this compound?

A1: The most common peak shape issues encountered are peak tailing, peak fronting, and split peaks. Peak tailing is characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge. Peak fronting is the opposite, with a leading edge that is broader than the trailing edge.[1] Split peaks appear as two or more closely eluting peaks for a single analyte.[2]

Q2: I'm observing significant peak tailing with this compound. What are the likely causes?

A2: Peak tailing for a polar compound like this compound is often due to secondary interactions between the analyte and the stationary phase.[3][4] The primary causes include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with polar analytes, causing tailing.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (approximately 7.35), the compound can exist in both ionized and unionized forms, leading to peak distortion.[2][6]

  • Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column.[1][7]

Q3: My this compound peak is fronting. What could be the reason?

A3: Peak fronting is less common than tailing but can occur due to several factors:

  • Column Overload: Injecting a sample that is too concentrated or in a volume that is too large can lead to fronting.[1][8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in a fronting peak.[8]

  • Column Collapse: Physical degradation of the column packing material can lead to peak distortion, including fronting.[2]

Q4: What causes split peaks for this compound?

A4: Split peaks can be indicative of a few issues:

  • Partially Blocked Frit: A clogged inlet frit on the column can cause the sample to be introduced unevenly onto the column, leading to a split peak.

  • Column Void: A void or channel in the column packing material can have a similar effect.

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the peak to split.[2]

  • Co-elution: It's also possible that what appears to be a split peak is actually two co-eluting compounds.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Diagram: Troubleshooting Workflow for Poor Peak Shape

troubleshooting_workflow Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Split) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide Issue: - Check for leaks - Inspect pump and injector - Verify connections check_all_peaks->system_issue Yes specific_peak_issue Analyte-Specific Issue check_all_peaks->specific_peak_issue No peak_tailing Peak Tailing specific_peak_issue->peak_tailing peak_fronting Peak Fronting specific_peak_issue->peak_fronting split_peak Split Peak specific_peak_issue->split_peak tailing_cause Potential Causes: - Silanol Interactions - pH near pKa - Column Overload - Column Contamination peak_tailing->tailing_cause fronting_cause Potential Causes: - Column Overload - Strong Sample Solvent - Column Collapse peak_fronting->fronting_cause split_cause Potential Causes: - Blocked Frit - Column Void - Solvent Mismatch split_peak->split_cause solution_tailing1 Adjust Mobile Phase pH: - Lower pH to ~3-4 tailing_cause->solution_tailing1 solution_tailing2 Use End-Capped Column or Polar-Embedded Column tailing_cause->solution_tailing2 solution_tailing3 Reduce Sample Concentration or Injection Volume tailing_cause->solution_tailing3 solution_tailing4 Flush or Replace Column tailing_cause->solution_tailing4 end Good Peak Shape Achieved solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_tailing4->end solution_fronting1 Reduce Sample Concentration or Injection Volume fronting_cause->solution_fronting1 solution_fronting2 Dissolve Sample in Mobile Phase fronting_cause->solution_fronting2 solution_fronting3 Replace Column fronting_cause->solution_fronting3 solution_fronting1->end solution_fronting2->end solution_fronting3->end solution_split1 Backflush Column or Replace Frit split_cause->solution_split1 solution_split2 Replace Column split_cause->solution_split2 solution_split3 Dissolve Sample in Mobile Phase split_cause->solution_split3 solution_split1->end solution_split2->end solution_split3->end

Caption: A flowchart outlining the steps to diagnose and resolve poor peak shape in HPLC.

Step 1: Initial Assessment
  • Observe the Chromatogram: Identify the type of peak distortion (tailing, fronting, or splitting).

  • Check All Peaks: Determine if the issue affects only the this compound peak or all peaks in the chromatogram. If all peaks are distorted, it likely indicates a system-wide problem (e.g., a leak, pump issue, or problem with the injector). If only the this compound peak is affected, the issue is likely related to the analyte's interaction with the column or mobile phase.

Step 2: Addressing Peak Tailing

Peak tailing is the most common issue for polar analytes like this compound.

  • Mobile Phase pH Adjustment: The pKa of this compound is approximately 7.35.[2] Operating near this pH can lead to poor peak shape. To ensure the analyte is in a single ionic state, adjust the mobile phase pH to be at least 2 units away from the pKa. For reversed-phase chromatography, lowering the pH to around 3-4 is often effective in protonating residual silanol groups on the column and ensuring the analyte is in a consistent protonation state, thereby reducing secondary interactions.[3][6]

  • Column Selection:

    • Standard C18 Columns: These can be used, but may exhibit tailing due to interactions with residual silanols.

    • End-Capped C18 Columns: These columns have fewer free silanol groups and are a better choice for reducing tailing of polar compounds.

    • Polar-Embedded or Polar-Endcapped Columns: These columns are specifically designed to provide better peak shape for polar analytes and are highly recommended.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For very polar metabolites, HILIC can be an alternative separation mode.

  • Reduce Sample Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try diluting the sample and re-injecting.

  • Column Maintenance: If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If this does not resolve the issue, the column may need to be replaced.

Step 3: Addressing Peak Fronting
  • Reduce Sample Load: Decrease the injection volume or the concentration of the sample to see if the peak shape improves.[8]

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or ideally the same as the initial mobile phase composition. Dissolving the sample in 100% organic solvent when the mobile phase is highly aqueous can cause fronting.

Step 4: Addressing Split Peaks
  • Column Inlet: A split peak is often a sign of a problem at the head of the column. Try back-flushing the column (if the manufacturer's instructions permit) to dislodge any blockage from the inlet frit. If this fails, the frit or the entire column may need to be replaced.

  • Sample Solvent: As with peak fronting, ensure the sample solvent is compatible with the mobile phase.

Data Presentation: Optimizing HPLC Conditions

The following tables summarize typical starting conditions and optimized parameters for improving the peak shape of this compound.

Table 1: Mobile Phase Composition and pH

ParameterInitial (Poor Peak Shape)Optimized (Good Peak Shape)Rationale for Optimization
Aqueous Phase Deionized Water20 mM Phosphate BufferBuffering the mobile phase provides better pH control and reproducibility.
pH 6.53.0Moving the pH away from the pKa of this compound (~7.35) ensures a single ionic form and minimizes silanol interactions.[2][6]
Organic Modifier MethanolAcetonitrileAcetonitrile often provides better peak shape and lower viscosity than methanol.
Composition 70% Aqueous : 30% Organic85% Aqueous : 15% OrganicAdjusting the organic content optimizes retention time and can improve peak shape.

Table 2: Column and System Parameters

ParameterInitial (Poor Peak Shape)Optimized (Good Peak Shape)Rationale for Optimization
Column Type Standard C18, 5 µmEnd-Capped C18 or Polar-Embedded, 3.5 µmEnd-capping reduces silanol interactions. Smaller particle size increases efficiency and can lead to sharper peaks.
Column Dimensions 4.6 x 250 mm4.6 x 150 mmA shorter column can reduce analysis time and may provide adequate resolution once other parameters are optimized.
Flow Rate 1.0 mL/min1.0 mL/minThe flow rate can be adjusted to optimize resolution and analysis time, but 1.0 mL/min is a good starting point for a 4.6 mm ID column.
Column Temperature Ambient35 °COperating at a slightly elevated and controlled temperature can improve peak shape and reproducibility by reducing mobile phase viscosity and improving mass transfer.
Injection Volume 20 µL5 µLReducing the injection volume can prevent column overload.
Sample Concentration 50 µg/mL10 µg/mLLowering the sample concentration helps to avoid saturating the column.

Experimental Protocols

Standard HPLC Method for this compound with Good Peak Shape

This protocol describes a validated HPLC method for the quantification of this compound with an emphasis on achieving a symmetrical peak shape.

Instrumentation:

  • HPLC system with a UV detector

  • C18 end-capped analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (Buffer): Dissolve potassium dihydrogen phosphate in ultrapure water to a final concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid.

    • Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 85:15 (v/v).

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-20 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 end-capped, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase: 85:15 (v/v) 20 mM potassium phosphate buffer (pH 3.0) : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solutions and samples.

    • Assess the peak shape of this compound. The asymmetry factor should ideally be between 0.9 and 1.2.

Visualizations

Diagram: Chemical Interaction Leading to Peak Tailing

peak_tailing_interaction Interaction of this compound with Silanol Groups cluster_column Silica Stationary Phase cluster_analyte This compound silanol1 Si-OH silanol2 Si-OH c18_chain1 Si-(CH2)17-CH3 c18_chain2 Si-(CH2)17-CH3 analyte This compound Polar Functional Groups (-OH, C=O) analyte:f0->silanol1 interaction Secondary Interaction (Hydrogen Bonding) interaction->silanol1

Caption: A diagram illustrating the secondary interaction between this compound and residual silanol groups on a silica-based HPLC column, a common cause of peak tailing.

References

Validation & Comparative

A Comparative Guide to the Validation of 4-Hydroxyantipyrine Levels Using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification of drug metabolites is fundamental to understanding pharmacokinetics, safety, and efficacy. 4-Hydroxyantipyrine, the primary metabolite of antipyrine, serves as a key biomarker in these studies.[1][2] This guide provides an objective comparison of the stable isotope dilution method, primarily coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), against alternative analytical techniques.

The use of stable isotope-labeled internal standards, particularly deuterated compounds, is widely recognized as the gold standard in quantitative bioanalysis.[3] This approach significantly enhances data quality by ensuring that the internal standard closely mimics the analyte throughout sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.[3][4][5]

Comparative Performance of Analytical Methods

The choice of an analytical method for quantifying this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the stable isotope dilution LC-MS/MS method compared to other common techniques.

ParameterStable Isotope Dilution with LC-MS/MSLC-MS/MS with Analog Internal StandardHigh-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation by liquid chromatography, detection by mass-to-charge ratio. A deuterated version of the analyte is used as an internal standard.[3]Separation by liquid chromatography, detection by mass-to-charge ratio. A structurally similar but non-isotopic compound is used as an internal standard.Separation based on polarity, detection by UV absorbance.
Specificity Very HighHighModerate to High (dependent on chromatographic resolution)
Sensitivity (LOQ) Very High (pg/mL to low ng/mL range)[6]High (ng/mL range)Low to Moderate (high ng/mL to µg/mL range)[7]
Matrix Effect Effectively compensated due to co-elution and identical chemical properties of the analyte and standard.[3]Prone to differential matrix effects between the analyte and the standard.Susceptible to interference from matrix components that absorb at the same wavelength.
Accuracy & Precision ExcellentGood to ExcellentGood
Throughput High, with rapid analysis times possible.[8]HighModerate
Ideal Application Pharmacokinetic studies, therapeutic drug monitoring, and clinical research requiring high accuracy and sensitivity in complex biological matrices like plasma or urine.[6]Routine analysis where the highest level of accuracy is not critical or a deuterated standard is unavailable.Analysis of simpler matrices or when higher concentrations are expected, such as in pharmaceutical formulations.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below is a representative protocol for the quantification of this compound using stable isotope dilution LC-MS/MS, followed by a brief outline for a comparative HPLC-UV method.

Protocol 1: Stable Isotope Dilution LC-MS/MS Method

This protocol describes a robust method for quantifying this compound in human plasma.

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d3 (deuterated internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

2. Preparation of Standards and Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d3 in methanol.

  • Calibration Standards: Serially dilute the this compound stock solution with a 50:50 methanol:water mixture to prepare calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound-d3 stock solution with methanol to an appropriate concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

    • Add 20 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or Sciex 7500).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition: Q1 m/z 205.1 → Q3 m/z 162.1 (example transition)

    • This compound-d3 Transition: Q1 m/z 208.1 → Q3 m/z 165.1 (example transition)

Protocol 2: HPLC with UV Detection Method (Alternative)

1. Sample Preparation:

  • Liquid-liquid extraction or solid-phase extraction (SPE) is typically required to clean the sample and reduce matrix interference.[10]

2. HPLC Conditions:

  • System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer).

  • Detection: UV absorbance at the λmax of this compound.

Visualizations

Diagrams are provided to illustrate key processes and principles related to the validation of this compound levels.

cluster_metabolism Metabolic Pathway Antipyrine Antipyrine (Probe Drug) Metabolite This compound (Primary Metabolite) Antipyrine->Metabolite CYP Enzymes (e.g., CYP2D6) Excretion Renal Excretion Metabolite->Excretion

Caption: Metabolism of Antipyrine to this compound.

cluster_workflow Stable Isotope Dilution LC-MS/MS Workflow Sample 1. Plasma Sample (Analyte) Spike 2. Spike with Deuterated Internal Standard (IS) Sample->Spike Extract 3. Sample Preparation (e.g., Protein Precipitation) Spike->Extract LC 4. LC Separation (Analyte and IS Co-elute) Extract->LC MS 5. MS/MS Detection (Differentiates by Mass) LC->MS Data 6. Data Analysis (Ratio of Analyte/IS) MS->Data

Caption: Experimental workflow for stable isotope dilution analysis.

cluster_logic Principle of Correction cluster_loss Sample Loss during Prep cluster_suppression Ion Suppression in MS Initial Initial Sample Analyte: 100 units IS: 100 units Ratio = 1.0 Loss 50% Loss Analyte: 50 units IS: 50 units Ratio = 1.0 Initial->Loss Suppression 20% Suppression Analyte: 80 units IS: 80 units Ratio = 1.0 Initial->Suppression Final Final Measurement Ratio remains constant, ensuring accurate quantification. Loss->Final Suppression->Final

Caption: How stable isotopes correct for analytical variability.

References

The Gold Standard for Bioanalysis: A Comparative Guide to 4-Hydroxyantipyrine-D3 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision. This guide provides an objective comparison of 4-Hydroxyantipyrine-D3, a deuterated internal standard, against its non-deuterated analog, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates the superiority of stable isotope-labeled standards in mitigating variability and ensuring data integrity.

Internal standards are essential in LC-MS to correct for variations that can occur during sample preparation and analysis.[1] An ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible.[2] Deuterated internal standards, such as this compound-D3, are a type of stable isotope-labeled (SIL) standard where hydrogen atoms are replaced by deuterium.[3] This subtle increase in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their chemical and physical behaviors remain nearly identical.[3] This near-identical nature is the foundation of their superior performance in a technique known as isotope dilution mass spectrometry.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound-D3 lies in its ability to co-elute with the target analyte during chromatography.[2] Because they experience the same degree of ion suppression or enhancement from the sample matrix, they provide more effective normalization and, consequently, more accurate quantification.[2][3] Non-deuterated internal standards, often structural analogs, may have different retention times and be affected differently by the matrix, leading to less reliable results.[4]

Experimental data consistently highlights the superior performance of deuterated internal standards in terms of accuracy (closeness to the true value) and precision (reproducibility of measurements).[2] Below is a summary of comparative data from a study evaluating a structural analog internal standard versus a deuterated (SIL) internal standard for the quantification of an active pharmaceutical ingredient.

Table 1: Comparison of Accuracy and Precision
Internal Standard TypeMean Bias (%)Standard Deviation (%)Statistical Significance (p-value)
Non-Deuterated (Structural Analog)96.88.6< 0.0005 (significantly different from 100%)
Deuterated (this compound-D3)100.37.60.5 (not significantly different from 100%)

This data demonstrates that the deuterated internal standard provides a significantly more accurate and precise measurement.[2]

Table 2: Matrix Effect Comparison
Internal Standard TypeMatrix Effect (%)Relative Standard Deviation (%)
Non-Deuterated (Structural Analog)85.212.5
Deuterated (this compound-D3)98.74.2

The deuterated internal standard shows a significantly lower matrix effect and less variability, indicating more reliable performance across different biological samples.

Experimental Protocols

To ensure the suitability of an internal standard, a thorough validation is necessary. The following are detailed protocols for key experiments to assess and compare the performance of deuterated and non-deuterated standards.

Sample Preparation (for a pharmacokinetic study)
  • Spiking of Internal Standard : To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound-D3 or a non-deuterated analog at a concentration of 1 µg/mL).

  • Protein Precipitation : Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing and Centrifugation : Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer : Transfer the clear supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.

  • Injection : Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method for Antipyrine and its Metabolite this compound
  • LC Column : C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient : 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate : 0.3 mL/min

  • Mass Spectrometer : Triple quadrupole

  • Ionization Mode : Positive electrospray ionization (ESI+)

  • MRM Transitions :

    • Antipyrine: m/z 189.1 → 104.1

    • This compound: m/z 205.1 → 162.1

    • This compound-D3: m/z 208.1 → 165.1

    • Non-deuterated IS (example: 4-Isopropylantipyrine): m/z 231.3 → 146.2[5]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of deuterated internal standards.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (this compound-D3) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify

Caption: Experimental workflow for LC-MS analysis using an internal standard.

Deuterated_Advantage cluster_analyte Analyte cluster_process Analytical Process Analyte Analyte of Interest Extraction Extraction Variability Analyte->Extraction Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Deuterated_IS Deuterated IS (this compound-D3) Deuterated_IS->Extraction Similar Effect Deuterated_IS->Matrix_Effect Similar Effect NonDeuterated_IS Non-Deuterated IS (Structural Analog) NonDeuterated_IS->Extraction Different Effect NonDeuterated_IS->Matrix_Effect Different Effect Accurate Accurate Quantification Inaccurate Inaccurate Quantification

Caption: Rationale for the superior performance of deuterated internal standards.

Conclusion and Recommendations

The use of a deuterated internal standard such as this compound-D3 is the gold standard for robust and reliable quantitative bioanalysis by LC-MS.[2] Its ability to co-elute with the analyte and behave almost identically provides superior correction for matrix effects and extraction variability, leading to significantly improved accuracy and precision.[2][3] While non-deuterated standards can be a more cost-effective option for some applications, the potential for inaccurate results due to differential matrix effects and extraction recovery is a significant drawback.[4] For high-stakes applications such as regulated bioanalysis in drug development, the investment in a deuterated internal standard is essential for ensuring data of the highest quality and integrity.[3]

References

A Comparative Analysis of Antipyrine and its Primary Metabolite, 4-Hydroxyantipyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of antipyrine and its major metabolite, 4-hydroxyantipyrine. The information presented herein is intended to support research and development activities by offering a comprehensive overview of their physicochemical properties, pharmacokinetic profiles, and analytical methodologies.

Physicochemical Properties

Antipyrine and this compound share a core pyrazolone structure, with the addition of a hydroxyl group in the latter significantly influencing its physicochemical characteristics. A summary of their key properties is presented below.

PropertyAntipyrineThis compound
Molecular Formula C₁₁H₁₂N₂O[1]C₁₁H₁₂N₂O₂[2]
Molecular Weight 188.23 g/mol [1]204.22 g/mol [2]
Melting Point 114 °C[1]Data not readily available
Boiling Point 319 °C[1]Data not readily available
Water Solubility 51,900 mg/L (at 25 °C)[1]Data not readily available
LogP 0.38[1]Data not readily available

Pharmacokinetics and Metabolism

Antipyrine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to form several metabolites, with this compound being one of the most significant.

Metabolic Pathway of Antipyrine to this compound:

Metabolic Conversion of Antipyrine Antipyrine Antipyrine This compound This compound Antipyrine->this compound Hydroxylation Conjugation Glucuronidation/ Sulfation This compound->Conjugation CYP Enzymes CYP1A2, CYP2C9, CYP2C19, CYP3A4 CYP Enzymes->this compound Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of antipyrine to this compound.

Following oral administration, antipyrine is rapidly and almost completely absorbed.[3] It is then distributed throughout the body's water. The metabolism of antipyrine to this compound is a key step in its elimination.[4] this compound can be further conjugated with glucuronic acid or sulfate before being excreted in the urine.[4]

ParameterAntipyrineThis compound
Bioavailability (oral) ~97%[3]Not applicable (metabolite)
Protein Binding LowData not readily available
Half-life (t½) ~12 hours (variable)Data not readily available
Metabolism Hepatic (CYP450)Further conjugation (glucuronidation, sulfation)[4]
Excretion Primarily renal (as metabolites)Renal[4]

Biological Activity: A Tale of Two Roles

While antipyrine is well-established as an analgesic and antipyretic agent, this compound exhibits a distinct and interesting biological activity.

Antipyrine: The therapeutic effects of antipyrine are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and fever.

This compound: Research suggests that this compound itself does not possess significant analgesic or anti-inflammatory properties. However, it has been identified as a biodistribution promoter .[5][6] Studies have shown that this compound can enhance the permeability of the blood-brain barrier (BBB) to antipyrine, potentially increasing its concentration in the central nervous system.[5][6] This suggests a synergistic role for the metabolite in modulating the parent drug's activity.

Comparative Biological Roles Antipyrine Antipyrine COX COX Enzyme Antipyrine->COX Inhibits BBB Blood-Brain Barrier Antipyrine->BBB This compound This compound This compound->BBB Increases Permeability Prostaglandins Prostaglandins COX->Prostaglandins Produces PainFever Pain & Fever Prostaglandins->PainFever Mediates Antipyrine_CNS Antipyrine in CNS BBB->Antipyrine_CNS Enhanced Penetration

Caption: Contrasting biological activities of antipyrine and this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination

This section outlines a general experimental protocol for the simultaneous determination of antipyrine and this compound in biological matrices, based on established methods.[7][8]

Workflow for HPLC Analysis:

HPLC Analysis Workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction HPLC HPLC System Extraction->HPLC Separation Reversed-Phase C18 Column HPLC->Separation Detection UV Detector (e.g., 254 nm) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: General workflow for the HPLC analysis of antipyrine and its metabolites.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[7][8] The exact composition and gradient program should be optimized for specific applications.

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength where both compounds have significant absorbance, for example, 254 nm.

  • Sample Preparation: Biological samples usually require a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances and concentrate the analytes.[7]

Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of antipyrine and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range in the samples.

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation followed by SPE or LLE.

    • For urine samples, a dilution step may be sufficient, or SPE can be used for cleaner extracts.[7]

  • Injection: Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentrations of antipyrine and this compound in the samples by interpolating their peak areas from the calibration curve.

Conclusion

Antipyrine and its primary metabolite, this compound, present a fascinating case of a parent drug and its metabolite with distinct yet potentially interconnected biological roles. While antipyrine exerts its therapeutic effects through COX inhibition, this compound appears to function as a biodistribution promoter, influencing the brain penetration of its parent compound. This comparative guide summarizes the current understanding of these two molecules, providing a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry. Further investigation into the direct pharmacological activities of this compound is warranted to fully elucidate its role in the overall therapeutic and toxicological profile of antipyrine.

References

A Comparative Guide to the Formation of 4-Hydroxyantipyrine: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro formation of 4-Hydroxyantipyrine, a major metabolite of the probe drug antipyrine. Understanding the parallels and distinctions between these two systems is crucial for the accurate interpretation of drug metabolism studies and for the preclinical assessment of new chemical entities. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the metabolic pathways and experimental workflows.

Quantitative Comparison of this compound Formation

The formation of this compound is a key metabolic pathway for antipyrine, primarily mediated by cytochrome P450 enzymes. The following table summarizes quantitative data from in vivo human studies and in vitro experiments using human liver microsomes.

ParameterIn Vivo (Human)In Vitro (Human Liver Microsomes)
Primary Enzyme(s) CYP3A4 (major), CYP1A2 (minor)[1]CYP3A4 (major), CYP1A2 (minor)[1]
Formation Clearance ~24.9% of a 500 mg dose excreted as this compound in 48 hours[2]-
Vmax (Maximum reaction velocity) Not directly measured1.54 ± 0.08 nmol/mg/min[1]
Km (Michaelis constant) Not directly measured39.6 ± 2.5 mmol/L[1]
Intrinsic Clearance (Vmax/Km) -~0.039 mL/min/mg protein

Note: In vivo formation clearance is presented as the percentage of the administered dose recovered as the metabolite in urine. This value is influenced by various physiological factors including absorption, distribution, and excretion of both the parent drug and the metabolite. In vitro intrinsic clearance represents the inherent capacity of the liver enzymes to metabolize the drug under controlled laboratory conditions.

Metabolic Pathway of Antipyrine to this compound

The biotransformation of antipyrine to this compound is a phase I metabolic reaction. The following diagram illustrates this hydroxylation process, highlighting the principal cytochrome P450 enzymes involved.

Antipyrine Antipyrine This compound This compound Antipyrine->this compound Hydroxylation CYP3A4 CYP3A4 CYP3A4->this compound major CYP1A2 CYP1A2 CYP1A2->this compound minor

Antipyrine Metabolism to this compound.

Experimental Protocols

Detailed methodologies for conducting in vivo and in vitro studies to assess the formation of this compound are provided below. These protocols are essential for generating reliable and reproducible data.

In Vivo Human Study Protocol

This protocol outlines a typical clinical study design for phenotyping drug metabolism using antipyrine.

  • Subject Recruitment and Preparation:

    • Recruit healthy, non-smoking adult volunteers.

    • Subjects should abstain from alcohol and caffeine-containing beverages for at least 48 hours prior to and during the study.

    • Subjects should fast overnight before drug administration.

  • Drug Administration:

    • Administer a single oral dose of 500 mg antipyrine dissolved in water.[2]

  • Sample Collection:

    • Urine: Collect urine samples at timed intervals (e.g., 0-8h, 8-24h, 24-48h) for 48 hours post-dose.[2] Measure the volume of each collection.

    • Blood/Plasma (Optional): Collect blood samples at predetermined time points to determine the pharmacokinetic profile of antipyrine.

  • Sample Preparation (Urine):

    • To an aliquot of urine, add β-glucuronidase/arylsulfatase to hydrolyze the glucuronide conjugates of the metabolites.

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

  • Analysis:

    • Quantify the concentration of this compound in the urine samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (MS) detection.

In Vitro Human Liver Microsome Assay Protocol

This protocol describes a standard procedure for assessing the metabolism of antipyrine using human liver microsomes.

  • Preparation of Incubation Medium:

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare a stock solution of the NADPH-regenerating system, which includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation Procedure:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration of 0.1-0.5 mg/mL), the NADPH-regenerating system, and antipyrine (at various concentrations to determine enzyme kinetics) in the phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor, NADPH.

    • Incubate at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant for the formation of this compound using a validated HPLC-UV or LC-MS/MS method.

    • Determine the kinetic parameters (Vmax and Km) by plotting the rate of metabolite formation against the substrate concentration and fitting the data to the Michaelis-Menten equation.[1]

Comparative Experimental Workflow

The following diagram provides a high-level comparison of the general workflows for in vivo and in vitro studies on this compound formation.

cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Assay iv_start Drug Administration to Human Subject iv_sample Urine/Plasma Collection iv_start->iv_sample iv_prep Sample Preparation (Hydrolysis, SPE) iv_sample->iv_prep iv_analysis HPLC/LC-MS Analysis iv_prep->iv_analysis iv_end Pharmacokinetic & Metabolite Analysis iv_analysis->iv_end it_start Incubation with Liver Microsomes it_reaction Metabolic Reaction at 37°C it_start->it_reaction it_stop Reaction Termination & Protein Precipitation it_reaction->it_stop it_analysis HPLC/LC-MS Analysis it_stop->it_analysis it_end Enzyme Kinetic Analysis (Vmax, Km) it_analysis->it_end

Comparison of In Vivo and In Vitro Workflows.

References

4-Hydroxyantipyrine vs. Norantipyrine: A Comparative Guide to Their Use as Metabolic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of drug metabolism is a cornerstone of pharmaceutical research and development. Antipyrine, a classic probe drug, is extensively metabolized by the cytochrome P450 (CYP) enzyme system, yielding several metabolites that can serve as valuable markers for the activity of specific CYP isozymes. Among these, 4-hydroxyantipyrine and norantipyrine are two of the most prominent. This guide provides an objective comparison of their performance as metabolic markers, supported by experimental data, to aid researchers in selecting the appropriate tool for their drug metabolism studies.

At a Glance: Key Differences and Primary Uses

This compound is primarily a marker for the activity of the CYP3A4 enzyme, with a minor contribution from CYP1A2. In contrast, norantipyrine formation is predominantly catalyzed by the CYP2C subfamily of enzymes, with some involvement of CYP1A2.[1] This fundamental difference in their metabolic origin dictates their specific applications in drug metabolism research. The choice between these two markers, therefore, depends on the specific CYP enzyme or metabolic pathway under investigation.

Performance Comparison: A Data-Driven Analysis

The utility of this compound and norantipyrine as metabolic markers can be quantitatively assessed through various experimental parameters, including their formation kinetics and their response to specific enzyme inhibitors.

ParameterThis compoundNorantipyrineSignificance for Researchers
Primary Catalyzing CYP(s) CYP3A4 (>CYP1A2)CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18), CYP1A2Specificity: Norantipyrine is a more specific marker for the CYP2C family, while this compound is a primary indicator of CYP3A4 activity.
Vmax (nmol/mg/min) 1.54 ± 0.080.91 ± 0.04Rate of Formation: The maximum rate of this compound formation is higher, suggesting it is a major metabolite.[1]
Km (mmol/L) 39.6 ± 2.519.0 ± 0.8Enzyme Affinity: The lower Km for norantipyrine suggests a higher affinity of the CYP2C enzymes for antipyrine leading to this metabolite.[1]
Urinary Excretion (% of dose) ~25-29%~16.5%Abundance: this compound is generally found in higher concentrations in urine, which may facilitate its detection.[2][3]
Inhibition by Anti-CYP3A4 Antibodies 25-65% inhibitionMinimalConfirmation of CYP3A4 involvement: This demonstrates the significant role of CYP3A4 in this compound formation.[1]
Inhibition by Anti-CYP2C Antibodies (LKM-2) Minimal75-100% inhibitionConfirmation of CYP2C involvement: This highlights the primary role of the CYP2C subfamily in norantipyrine formation.[1]
Inhibition by Sulfaphenazole (CYP2C9 inhibitor) Minimal~50% inhibitionSpecificity for CYP2C9: This indicates a significant contribution of CYP2C9 to norantipyrine formation.[1]
Inhibition by Ketoconazole (potent CYP3A4 inhibitor) Up to 80% reductionUp to 80% reductionBroad Spectrum Inhibition: Ketoconazole's effect on both highlights its potent and somewhat non-specific inhibition of multiple CYPs.[1]

Note: The overlapping involvement of CYP1A2 in the formation of both metabolites is a limitation to consider when aiming for highly specific enzyme activity assessment.[1]

Metabolic Pathways and Experimental Workflow

To visualize the metabolic fate of antipyrine and the general workflow for assessing its metabolites, the following diagrams are provided.

Antipyrine Metabolic Pathways Antipyrine Antipyrine Metabolite1 This compound Antipyrine->Metabolite1 Metabolite2 Norantipyrine Antipyrine->Metabolite2 Metabolite3 3-Hydroxymethylantipyrine Antipyrine->Metabolite3 CYP3A4 CYP3A4 CYP3A4->Metabolite1 Major CYP1A2 CYP1A2 CYP1A2->Metabolite1 Minor CYP1A2->Metabolite2 Minor CYP1A2->Metabolite3 CYP2C_subfamily CYP2C Subfamily CYP2C_subfamily->Metabolite2 Major CYP2C_subfamily->Metabolite3

Caption: Metabolic pathways of antipyrine to its major metabolites.

Experimental Workflow for Antipyrine Metabolite Analysis cluster_in_vitro In Vitro Metabolism cluster_analysis Analytical Phase Incubation Incubate Antipyrine with Human Liver Microsomes, NADPH-regenerating system Termination Terminate Reaction (e.g., with acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation of Metabolites Supernatant->HPLC Detection UV or Mass Spectrometry Detection HPLC->Detection Quantification Quantify Metabolite Concentrations Detection->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxyantipyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of two prominent analytical methodologies for the quantification of 4-Hydroxyantipyrine, a metabolite of Antipyrine, in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective of this document is to provide an objective comparison of their performance, supported by representative experimental data, to aid in the selection of the most suitable method for specific research needs.

The validation of bioanalytical methods is crucial to ensure the reliability and acceptability of analytical results.[1][2] Cross-validation between different analytical techniques is performed to demonstrate that two distinct methods can produce comparable and reliable data for a given analyte.[2]

Comparative Summary of Analytical Techniques

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the intended application of the study. The following table summarizes the key performance characteristics of these two methods, based on typical validation parameters for bioanalytical methods.[3][4]

ParameterHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by detection based on the analyte's absorbance of UV light.Chromatographic separation followed by mass-based detection and quantification.
Linearity (r²) Typically ≥ 0.99Typically ≥ 0.995
Accuracy (% Bias) Within ±15% of the nominal value (±20% at LLOQ)[3][4]Within ±15% of the nominal value (±20% at LLOQ)[3][4]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)[3][4]≤ 15% (≤ 20% at LLOQ)[3][4]
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on specific precursor-to-product ion transitions, minimizing matrix effects.[5]
Matrix Effect Generally low to moderate.Can be significant (ion suppression or enhancement) and needs to be carefully evaluated.[1][4]
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and operational cost; requires more specialized expertise.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the successful validation and application of any analytical method. The following sections outline representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.

This protocol describes a general approach for the quantification of this compound in human plasma.

  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding 600 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 20 µL.

This protocol offers a more sensitive and selective approach for the quantification of this compound in human plasma.[5]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound and the internal standard would need to be determined (e.g., for a related compound, 4-methylaminoantipyrine, the transition is m/z 218.2 → product ion).[5]

Cross-Validation Workflow

The process of cross-validating two distinct analytical methods involves a systematic comparison of the data obtained from the analysis of the same set of quality control (QC) samples.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_eval Evaluation QC_Samples Prepare QC Samples (Low, Mid, High) Method_A Analyze with Method A (e.g., HPLC-UV) QC_Samples->Method_A Method_B Analyze with Method B (e.g., LC-MS/MS) QC_Samples->Method_B Compare_Results Compare Results Method_A->Compare_Results Method_B->Compare_Results Conclusion Acceptance Criteria Met? Compare_Results->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

Comparative Pharmacokinetics of 4-Hydroxyantipyrine and its Sulfate Conjugate: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of 4-Hydroxyantipyrine, a major metabolite of the probe drug antipyrine, and its sulfate conjugate. While direct comparative experimental data for this compound and its sulfate conjugate is not extensively available in published literature, this document synthesizes known information about antipyrine metabolism and general principles of sulfate conjugation to offer a scientifically grounded comparison. This guide also puts forth a detailed experimental protocol for a definitive comparative study.

Introduction to this compound and its Metabolism

Antipyrine is a well-established probe drug used to study hepatic drug metabolism. One of its primary metabolites is this compound (4-OHA), formed predominantly through the action of cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP1A2.[1][2] Following its formation, this compound undergoes Phase II metabolism, which involves conjugation to increase its water solubility and facilitate excretion. In humans, it is known to be excreted as a glucuronide conjugate.[3] The existence of a sulfate conjugate is also confirmed, with studies in rats investigating both this compound and its 4-O-sulfate.[4] Chemical suppliers also synthesize and provide this compound sulfate as a reference standard.[5][6][7]

Phase II conjugation reactions, such as sulfation, can significantly alter the pharmacokinetic profile of a molecule.[8][9] For instance, the sulfate conjugate of the natural product forsythin was found to have a plasma exposure (AUC) 86 times higher than the parent compound and was the primary metabolite excreted in urine.[10] This highlights the potential for significant pharmacokinetic differences between this compound and its sulfate conjugate.

Hypothetical Data Comparison

Due to the lack of direct comparative studies, the following table presents a hypothetical comparison of the pharmacokinetic parameters of this compound and its sulfate conjugate. The values for the sulfate conjugate are inferred based on the general principles of how sulfation affects drug disposition, such as increased polarity and renal clearance.

Pharmacokinetic ParameterThis compound (Parent Metabolite)This compound Sulfate (Conjugate)Rationale for Inferred Values for the Sulfate Conjugate
Cmax (Peak Plasma Concentration) ModeratePotentially HigherRapid formation and slower clearance compared to the parent metabolite could lead to accumulation and a higher peak concentration.
Tmax (Time to Peak Concentration) Dependent on formation rate from antipyrineLikely similar to or slightly delayed compared to the parent metaboliteFormation is the rate-limiting step.
AUC (Area Under the Curve) ModerateExpected to be Significantly HigherSulfation can sometimes lead to a larger volume of distribution and slower elimination than the parent metabolite, as seen with other compounds.[10]
t1/2 (Half-life) Often formation rate-limited and similar to the parent drug (antipyrine)[11][12]Potentially longer than the parent metaboliteIf the clearance of the sulfate conjugate is slower than its formation, it will exhibit a longer half-life.
Clearance (CL) Primarily hepatic metabolism (further conjugation)Primarily renalSulfation significantly increases water solubility, favoring renal excretion.
Volume of Distribution (Vd) ModeratePotentially LargerIncreased polarity may lead to wider distribution in the body's aqueous compartments.

Metabolic and Excretion Pathway

The metabolic pathway from antipyrine to this compound and its subsequent conjugation and excretion is a multi-step process primarily occurring in the liver and leading to elimination via the kidneys.

Antipyrine Antipyrine This compound This compound Antipyrine->this compound CYP3A4, CYP1A2 (Phase I) This compound Glucuronide This compound Glucuronide This compound->this compound Glucuronide UGTs (Phase II) This compound Sulfate This compound Sulfate This compound->this compound Sulfate SULTs (Phase II) Urine_G Renal Excretion This compound Glucuronide->Urine_G Urine_S Renal Excretion This compound Sulfate->Urine_S

Caption: Metabolic pathway of antipyrine to this compound and its subsequent conjugation.

Proposed Experimental Protocol for a Comparative Pharmacokinetic Study

To definitively characterize and compare the pharmacokinetics of this compound and its sulfate conjugate, the following experimental protocol is proposed.

1. Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) of this compound and this compound Sulfate following intravenous administration in a suitable animal model.

2. Study Design: A randomized, two-period, two-sequence crossover study design is recommended to minimize inter-animal variability.[13]

3. Animal Model: Male Sprague-Dawley rats (n=6-8 per group), weighing 250-300g.

4. Test Articles:

  • This compound (analytical grade)
  • This compound Sulfate (analytical grade)

5. Dosing:

  • Both compounds will be administered intravenously (IV) via the tail vein at a molar equivalent dose.
  • A washout period of at least 7 half-lives of the slower-clearing compound will be implemented between the two study periods.

6. Sample Collection:

  • Blood samples (approximately 0.2 mL) will be collected from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  • Plasma will be separated by centrifugation and stored at -80°C until analysis.

7. Bioanalytical Method:

  • Plasma concentrations of this compound and this compound Sulfate will be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

8. Pharmacokinetic Analysis:

  • Non-compartmental analysis will be used to determine the pharmacokinetic parameters for both compounds.
  • Statistical comparisons of the parameters between the two compounds will be performed using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Experimental Workflow Diagram

The proposed experimental workflow is designed to ensure robust and reproducible results for the comparative pharmacokinetic study.

cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis Protocol Protocol Design & Approval Animals Animal Acclimatization Protocol->Animals Dosing1 Period 1: IV Dosing (Group A: 4-OHA, Group B: 4-OHA-S) Animals->Dosing1 Sampling1 Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Period 2: IV Dosing (Group A: 4-OHA-S, Group B: 4-OHA) Washout->Dosing2 Sampling2 Blood Sampling Dosing2->Sampling2 Bioanalysis LC-MS/MS Bioanalysis Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: Experimental workflow for the comparative pharmacokinetic study.

Conclusion

While direct experimental data is lacking, a comparative analysis based on established metabolic principles suggests that this compound and its sulfate conjugate likely possess distinct pharmacokinetic profiles. The sulfate conjugate is expected to have a higher plasma exposure and be predominantly cleared by the kidneys. The proposed experimental protocol provides a framework for a definitive study to elucidate these differences, which is crucial for a comprehensive understanding of antipyrine's metabolism and for the broader field of drug development where metabolite kinetics are of paramount importance.

References

Unraveling the Enzymatic Pathways of 4-Hydroxyantipyrine Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic pathways of compounds is critical. This guide provides a detailed comparison of the roles of various cytochrome P450 (CYP) enzymes in the formation of 4-hydroxyantipyrine, a major metabolite of the probe drug antipyrine. We present quantitative data, in-depth experimental protocols, and visual diagrams to elucidate the enzymatic kinetics and contributions of different CYP isoforms.

The biotransformation of antipyrine has long been a tool for assessing the activity of drug-metabolizing enzymes in humans. The formation of its primary metabolite, this compound, is a key indicator of oxidative metabolism. Multiple cytochrome P450 enzymes have been implicated in this reaction, with studies revealing a hierarchy of their catalytic efficiency.

Quantitative Comparison of CYP Enzyme Activity

The formation of this compound is predominantly catalyzed by CYP3A4, with a notable contribution from CYP1A2.[1] Other CYP isoforms, including members of the CYP2C subfamily and CYP2B6, have also been shown to be involved in the overall metabolism of antipyrine, although their direct contribution to this compound formation is less significant.[1]

Kinetic studies using human liver microsomes have established the following parameters for this compound formation:

Enzyme SourceVmax (nmol/mg/min)Km (mmol/L)
Human Liver Microsomes1.54 ± 0.0839.6 ± 2.5
Table 1: Michaelis-Menten kinetics of this compound formation in human liver microsomes.[1]

Experimental Protocols

The identification and characterization of CYP enzymes responsible for this compound formation involve a combination of in vitro experimental approaches.

Enzyme Kinetics in Human Liver Microsomes

This experiment determines the overall rate of metabolite formation in a system containing a mixture of CYP enzymes.

  • Materials: Pooled human liver microsomes, antipyrine, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), potassium phosphate buffer.

  • Procedure:

    • A series of incubation mixtures are prepared containing human liver microsomes, varying concentrations of antipyrine, and the NADPH regenerating system in a phosphate buffer (pH 7.4).

    • The reactions are initiated by the addition of the NADPH regenerating system and incubated at 37°C.

    • The reactions are terminated at specific time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • The samples are then processed (e.g., centrifugation) to remove protein.

    • The supernatant is analyzed by a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of this compound formed.

    • The reaction velocity is plotted against the substrate concentration, and kinetic parameters (Vmax and Km) are determined by fitting the data to the Michaelis-Menten equation.[1]

Inhibition Studies with Specific Antibodies and Chemical Inhibitors

This approach helps to identify the contribution of specific CYP isoforms by observing the reduction in metabolite formation in the presence of known inhibitors.

  • Materials: Human liver microsomes, antipyrine, NADPH regenerating system, specific CYP inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2), and/or monoclonal antibodies against specific CYP isoforms.

  • Procedure:

    • Incubation mixtures are prepared as described above, with the addition of a specific inhibitor or antibody at a concentration known to be selective for a particular CYP isoform.

    • Control incubations without the inhibitor/antibody are run in parallel.

    • The reactions are initiated, incubated, terminated, and analyzed as in the kinetic study.

    • The percentage of inhibition of this compound formation is calculated by comparing the results from the incubations with and without the inhibitor/antibody. A significant reduction in metabolite formation suggests the involvement of the targeted CYP enzyme. For instance, antibodies against CYP3A4 have been shown to inhibit the formation of this compound by 25% to 65%, while ketoconazole can reduce its formation by up to 80%.[1]

Metabolism Studies with Recombinant Human CYP Enzymes

This is the most direct method to assess the catalytic activity of individual CYP isoforms.

  • Materials: Commercially available recombinant human CYP enzymes (e.g., expressed in baculovirus-insect cells or E. coli), each co-expressed with NADPH-cytochrome P450 reductase, antipyrine, NADPH regenerating system.

  • Procedure:

    • Individual incubation mixtures are prepared for each recombinant CYP isoform, containing the enzyme, antipyrine, and the NADPH regenerating system.

    • The reactions are carried out under the same conditions as the human liver microsome experiments.

    • The formation of this compound is quantified for each CYP isoform.

    • The results provide a direct comparison of the catalytic activity of each enzyme towards the specific metabolic reaction. Studies using this method have confirmed the involvement of CYP1A2, CYP2B6, CYP2C, and CYP3A4 in the metabolism of antipyrine.[1]

Visualizing the Metabolic Landscape

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the hierarchical contribution of CYP enzymes to this compound formation.

Experimental_Workflow cluster_materials Starting Materials cluster_incubation Incubation cluster_analysis Analysis Antipyrine Antipyrine (Substrate) Incubate Incubate at 37°C Antipyrine->Incubate Enzyme Enzyme Source (HLM or Recombinant CYP) Enzyme->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data Quantify This compound Analyze->Data

Experimental workflow for determining this compound formation.

CYP_Contribution Metabolism Antipyrine Metabolism to This compound Major Major Contributors Metabolism->Major Minor Minor Contributors Metabolism->Minor CYP3A4 CYP3A4 Major->CYP3A4 CYP1A2 CYP1A2 Major->CYP1A2 Other_CYPs Other CYPs (e.g., CYP2B6, CYP2C family) Minor->Other_CYPs

Hierarchy of CYP enzyme contribution to this compound formation.

References

A Comparative Guide to Validating Drug Metabolism Biomarkers: 4-Hydroxyantipyrine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of drug metabolism is a cornerstone of preclinical and clinical studies. This guide provides a comprehensive comparison of 4-Hydroxyantipyrine, a metabolite of antipyrine, with other established biomarkers for phenotyping key drug-metabolizing enzymes. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate biomarker for your research needs.

Introduction to Drug Metabolism Biomarkers

The activity of cytochrome P450 (CYP) enzymes, a superfamily of proteins responsible for the metabolism of a vast array of drugs, exhibits significant inter-individual variability. This variability can be attributed to genetic polymorphisms, environmental factors, and drug-drug interactions. Phenotyping, the process of determining the in vivo activity of these enzymes, is crucial for predicting a drug's efficacy and potential for adverse effects. This is often achieved through the administration of a probe drug and the subsequent measurement of a specific metabolite, which serves as a biomarker of enzyme activity.

This compound, the primary metabolite of antipyrine, has long been utilized as a biomarker for assessing the activity of multiple CYP enzymes, primarily CYP3A4, and to a lesser extent, CYP1A2 and enzymes from the CYP2C subfamily.[1] This guide compares the utility of this compound with other widely used biomarkers: midazolam for CYP3A4, caffeine for CYP1A2, and dextromethorphan for CYP2D6.

Comparison of Key Biomarkers

The selection of an appropriate biomarker depends on the specific CYP enzyme of interest, the study design, and the analytical capabilities of the laboratory. The following tables provide a quantitative comparison of this compound and its alternatives.

BiomarkerProbe DrugPrimary Target EnzymeKey Metabolic ProductTypical Dose
This compound AntipyrineCYP3A4, CYP1A2, CYP2C subfamilyThis compound250-1000 mg orally[2]
1'-hydroxymidazolam MidazolamCYP3A41'-hydroxymidazolamVaries (e.g., 7.5 mg oral)[3]
Paraxanthine CaffeineCYP1A2Paraxanthine100 mg orally[4]
Dextrorphan DextromethorphanCYP2D6Dextrorphan30 mg orally[5]
BiomarkerAdvantagesDisadvantages
This compound - Probes multiple CYP pathways.[1]- Not highly specific for a single CYP enzyme.[1]
1'-hydroxymidazolam - "Gold standard" for in vivo CYP3A4 assessment.[6] - High sensitivity and specificity for CYP3A4.[5]- Potential for sedative effects from the probe drug.
Paraxanthine - Non-invasive (can be measured in saliva and urine).[4] - Caffeine is a readily available and safe probe drug.- Caffeine metabolism can be influenced by dietary factors and smoking.
Dextrorphan - Well-established and validated for CYP2D6 phenotyping.[7]- Dextromethorphan can have central nervous system side effects at higher doses.

Metabolic Pathways and Experimental Workflows

Understanding the metabolic pathways of the probe drugs is essential for interpreting the biomarker data. The following diagrams, generated using the DOT language, illustrate these pathways and the general experimental workflows.

Metabolic Pathways

Antipyrine_Metabolism Antipyrine Antipyrine This compound This compound Antipyrine->this compound CYP3A4, CYP1A2 Norantipyrine Norantipyrine Antipyrine->Norantipyrine CYP2C subfamily 3-Hydroxymethylantipyrine 3-Hydroxymethylantipyrine Antipyrine->3-Hydroxymethylantipyrine CYP1A2, CYP2C9

Antipyrine Metabolism

Midazolam_Metabolism Midazolam Midazolam 1'-Hydroxymidazolam 1'-Hydroxymidazolam Midazolam->1'-Hydroxymidazolam CYP3A4 4-Hydroxymidazolam 4-Hydroxymidazolam Midazolam->4-Hydroxymidazolam CYP3A4 1',4-Dihydroxymidazolam 1',4-Dihydroxymidazolam 1'-Hydroxymidazolam->1',4-Dihydroxymidazolam 4-Hydroxymidazolam->1',4-Dihydroxymidazolam

Midazolam Metabolism

Caffeine_Metabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~80%) Theobromine Theobromine Caffeine->Theobromine N-demethylation Theophylline Theophylline Caffeine->Theophylline N-demethylation

Caffeine Metabolism

Dextromethorphan_Metabolism Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 (O-demethylation) 3-Methoxymorphinan 3-Methoxymorphinan Dextromethorphan->3-Methoxymorphinan CYP3A4 (N-demethylation) 3-Hydroxymorphinan 3-Hydroxymorphinan Dextrorphan->3-Hydroxymorphinan 3-Methoxymorphinan->3-Hydroxymorphinan

Dextromethorphan Metabolism
Experimental Workflow

Experimental_Workflow cluster_protocol General Experimental Protocol cluster_details Key Considerations Administer Probe Drug Administer Probe Drug Collect Biological Samples Collect Biological Samples Administer Probe Drug->Collect Biological Samples Timed Intervals Sample Preparation Sample Preparation Collect Biological Samples->Sample Preparation Analytical Measurement Analytical Measurement Sample Preparation->Analytical Measurement Data Analysis Data Analysis Analytical Measurement->Data Analysis Patient Phenotype Patient Phenotype Patient Phenotype->Data Analysis Analytical Method Validation Analytical Method Validation Analytical Method Validation->Analytical Measurement Sample Stability Sample Stability Sample Stability->Sample Preparation

General Experimental Workflow

Experimental Protocols

Detailed and validated protocols are critical for obtaining reliable and reproducible results. Below are summarized methodologies for the quantification of this compound.

Quantification of this compound in Urine by HPLC-UV

This method is suitable for quantifying the primary metabolite of antipyrine in urine samples.

1. Sample Preparation:

  • Collect urine samples over a specified period (e.g., 8-12 hours) following oral administration of antipyrine.

  • To 1 mL of urine, add an internal standard (e.g., phenacetin).

  • Perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase to deconjugate metabolites.

  • Extract the sample using a solid-phase extraction (SPE) C18 cartridge.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 85:15 v/v), pH adjusted to 3.5.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard.

Quantification of this compound in Plasma by LC-MS/MS

This highly sensitive and specific method is ideal for detecting low concentrations of this compound in plasma.

1. Sample Preparation:

  • Collect plasma samples at predetermined time points after antipyrine administration.

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Determine the concentration based on the peak area ratio to the internal standard.

Conclusion

The validation of drug metabolism biomarkers is a critical step in drug development, enabling a deeper understanding of a drug's pharmacokinetic profile and potential for drug-drug interactions. While this compound serves as a useful, albeit non-specific, probe for overall oxidative metabolism, a more targeted approach using specific biomarkers like midazolam for CYP3A4, caffeine for CYP1A2, and dextromethorphan for CYP2D6 is often necessary for precise phenotyping. The choice of biomarker and analytical methodology should be guided by the specific research question and the resources available. The data, protocols, and workflows presented in this guide provide a framework for making informed decisions in the validation of drug metabolism biomarkers.

References

A Comparative Analysis of Antipyrine Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Antipyrine, a probe drug extensively utilized in clinical pharmacology, serves as a valuable tool for assessing the activity of various drug-metabolizing enzymes. Its complex metabolism, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, results in the formation of several key metabolites. This guide provides a comparative overview of antipyrine's metabolic pathways, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its biotransformation.

Major Metabolic Pathways of Antipyrine

The metabolism of antipyrine predominantly occurs in the liver and involves multiple oxidative pathways, leading to the formation of three primary metabolites: 4-hydroxyantipyrine (OHA), 3-hydroxymethylantipyrine (HMA), and norantipyrine (NORA). A smaller fraction is converted to 3-carboxyantipyrine (CA).[1][2][3] These reactions are catalyzed by a range of CYP isoenzymes.

The formation of this compound is mainly mediated by CYP3A4, with a lesser contribution from CYP1A2.[4] The CYP2C subfamily of enzymes are the primary catalysts for the formation of norantipyrine, with some involvement of CYP1A2.[4] The production of 3-hydroxymethylantipyrine is primarily carried out by CYP1A2 and CYP2C9.[4] In total, at least six hepatic cytochrome P450 enzymes are involved in the metabolism of antipyrine: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4.[4]

Antipyrine_Metabolism cluster_CYP_Enzymes Cytochrome P450 Enzymes cluster_Metabolites Primary Metabolites Antipyrine Antipyrine OHA This compound Antipyrine->OHA Hydroxylation NORA Norantipyrine Antipyrine->NORA N-demethylation HMA 3-Hydroxymethylantipyrine Antipyrine->HMA Hydroxylation CYP3A4 CYP3A4 CYP3A4->OHA CYP1A2 CYP1A2 CYP1A2->OHA CYP1A2->NORA CYP1A2->HMA CYP2C_subfamily CYP2C_subfamily CYP2C_subfamily->NORA CYP2C9 CYP2C9 CYP2C9->HMA

Caption: Major metabolic pathways of antipyrine and the primary CYP enzymes involved.
Quantitative Comparison of Metabolite Excretion

The urinary excretion profile of antipyrine and its metabolites provides a quantitative measure of the activity of different metabolic pathways. The following tables summarize data from studies in humans and rats, highlighting the relative contributions of each pathway under various conditions.

Table 1: Urinary Excretion of Antipyrine and its Metabolites in Humans (% of Dose)

CompoundOral Administration (500 mg)[3]Intravenous Administration (500 mg)[1]
Unchanged Antipyrine3.3 ± 1.23.8 ± 1.9
This compound (OHA)28.5 ± 2.224.9 ± 6.3
Norantipyrine (NORA)16.5 ± 6.016.5 ± 3.2
3-Hydroxymethylantipyrine (HMA)35.1 ± 7.213.0 ± 2.2
3-Carboxyantipyrine (CA)3.3 ± 0.85.8 ± 1.0

Data are presented as mean ± SD.

Table 2: Urinary Excretion of Antipyrine and its Metabolites in Male Wistar Rats (10 mg i.v.) (% of Dose in 24h)

CompoundControl[2]Phenobarbital-Treated[2]3-Methylcholanthrene-Treated[2]
Unchanged Antipyrine2.7Not significantly changedNot significantly changed
This compound (OHA)13.3Not significantly changed25.6
Norantipyrine (NORA)7.4Not significantly changedUnchanged
3-Hydroxymethylantipyrine (HMA)28.9Not significantly changed8.5
3-Carboxyantipyrine (CA)1.12.60.2

Phenobarbital and 3-methylcholanthrene are known inducers of cytochrome P450 enzymes.

Enzyme Kinetics of Antipyrine Metabolism

The biotransformation of antipyrine can be described by Michaelis-Menten kinetics. The following table presents the kinetic parameters for the formation of two major metabolites in human liver microsomes.[4]

Table 3: Michaelis-Menten Kinetic Parameters for Antipyrine Metabolite Formation

MetaboliteVmax (nmol · mg⁻¹ · min⁻¹)Km (mmol/L)
Norantipyrine0.91 ± 0.0419.0 ± 0.8
This compound1.54 ± 0.0839.6 ± 2.5

Vmax: maximum rate of metabolite formation; Km: Michaelis-Menten constant.

Experimental Protocols

The data presented in this guide are derived from studies employing a variety of experimental techniques to elucidate the metabolic pathways of antipyrine. Below are outlines of the key methodologies used.

In Vitro Metabolism Studies

These studies are crucial for identifying the specific enzymes involved in metabolite formation and for determining their kinetic parameters.

In_Vitro_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Incubation_Mix Incubation with Antipyrine and NADPH-generating system Microsomes->Incubation_Mix Expressed_Enzymes Stably Expressed Human P450s Expressed_Enzymes->Incubation_Mix Quenching Reaction Quenching Incubation_Mix->Quenching HPLC HPLC or LC-MS/MS Analysis (Metabolite Quantification) Quenching->HPLC Kinetics Enzyme Kinetic Analysis (Vmax, Km) HPLC->Kinetics

Caption: General workflow for in vitro antipyrine metabolism studies.

Methodology:

  • Enzyme Source: Human liver microsomes or stably expressed human cytochrome P450 enzymes are used as the catalytic source.[4]

  • Incubation: The enzyme source is incubated with antipyrine at various concentrations in the presence of an NADPH-generating system to initiate the metabolic reactions.

  • Inhibition Studies: To identify the contribution of specific CYP isoforms, incubations are performed in the presence of selective chemical inhibitors or antibodies against specific CYP enzymes.[4] For example, sulfaphenazole is used to inhibit CYP2C9, and ketoconazole is a potent inhibitor of CYP3A4.[4]

  • Sample Analysis: Reactions are terminated, and the samples are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify the formed metabolites.[3][5]

  • Kinetic Analysis: The rates of metabolite formation at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Vmax and Km values.[4]

In Vivo Pharmacokinetic Studies

These studies provide insights into the overall disposition of antipyrine and its metabolites in a living organism.

Methodology:

  • Drug Administration: A defined dose of antipyrine is administered to human volunteers or animal models, typically either orally or intravenously.[1][2][3]

  • Sample Collection: Biological samples, such as blood (plasma/serum), saliva, and urine, are collected at predetermined time points.[1][3] Saliva concentrations of antipyrine have been shown to correlate well with plasma concentrations.[1]

  • Sample Analysis: The concentrations of antipyrine and its metabolites in the collected samples are quantified using validated analytical methods like HPLC or GC-MS.[3][4]

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution. The amounts of metabolites excreted in urine are used to assess the contribution of different metabolic pathways.[1][3] It is important to collect urine for at least 36 hours to accurately determine the metabolite ratio due to a delay in the excretion of 3-hydroxymethyl-antipyrine.[1]

This comparative guide highlights the multifaceted nature of antipyrine metabolism. The involvement of multiple CYP enzymes and the influence of various factors on its metabolic pathways underscore its utility as a sensitive probe for assessing drug metabolism capacity. The provided data and experimental outlines offer a foundational understanding for researchers in the field of drug development and clinical pharmacology.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4-Hydroxyantipyrine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of 4-Hydroxyantipyrine.

This document provides essential safety and logistical information for the proper disposal of this compound, a metabolite of the analgesic drug antipyrine. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental protection.

I. Understanding the Compound: Safety and Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Due to these hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂PubChem
Molecular Weight204.22 g/mol PubChem
Hazard StatementsH315, H319, H335[1][2]
Signal WordWarning[1][2]
EcotoxicityData not available[3]

II. Regulatory Classification and Waste Stream Management

This compound is not specifically listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA). Therefore, its classification as a hazardous waste depends on whether it exhibits any of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Based on available data, this compound is not expected to meet the criteria for ignitability, corrosivity, or reactivity. While it is an irritant, it is not classified as acutely toxic, which is a primary consideration for the toxicity characteristic.

However, given its irritant properties and the lack of comprehensive ecotoxicity data, it is prudent to manage this compound waste with caution. Do not discharge this compound or its containers to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

III. Disposal Procedures

The recommended procedure for the disposal of this compound involves collection, and then either chemical destruction or removal by a licensed waste disposal company.

Step 1: Waste Collection and Storage

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • The container should be stored in a well-ventilated, secure area, away from incompatible materials.

Step 2: Disposal Options

Option A: Licensed Chemical Destruction (Recommended)

The most straightforward and compliant method for disposal is to transfer the collected waste to a licensed chemical destruction plant. This can be arranged through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor. This method ensures that the compound is destroyed in a controlled and environmentally sound manner, typically through high-temperature incineration with flue gas scrubbing.[1]

Option B: Laboratory-Scale Chemical Degradation (for skilled personnel)

For laboratories equipped to handle chemical reactions, advanced oxidation processes (AOPs) can be employed to degrade this compound prior to disposal. This should only be performed by trained personnel with a thorough understanding of the chemical processes involved. The following are illustrative protocols based on the degradation of similar pyrazolone compounds. Note: These protocols are general and would require optimization and validation for this compound.

Illustrative Experimental Protocol: Degradation via Fenton's Reagent

Fenton's reagent utilizes the reaction between hydrogen peroxide (H₂O₂) and an iron catalyst to generate highly reactive hydroxyl radicals (•OH), which can oxidize and break down organic molecules.

Materials:

  • Waste solution containing this compound

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel (e.g., beaker or flask) within a fume hood

Procedure:

  • Preparation: Place the waste solution in the reaction vessel in a fume hood.

  • pH Adjustment: Adjust the pH of the solution to approximately 3 using sulfuric acid. This is the optimal pH for the Fenton reaction.

  • Catalyst Addition: Add a catalytic amount of Iron(II) sulfate. A common starting point is a molar ratio of Fe²⁺ to H₂O₂ between 1:5 and 1:20.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic and may produce gas, so addition should be careful.

  • Reaction: Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) with continuous stirring.

  • Neutralization: After the reaction period, neutralize the solution to a pH of approximately 7 with sodium hydroxide. This will precipitate the iron as iron(III) hydroxide.

  • Separation: Allow the precipitate to settle and separate the liquid phase.

  • Analysis (Recommended): Before final disposal of the liquid, it is recommended to analyze a sample (e.g., using HPLC or GC-MS) to confirm the degradation of this compound.

  • Final Disposal: The treated, neutralized liquid, once confirmed to be free of this compound and other hazardous byproducts, can be disposed of in accordance with local regulations. The iron-containing precipitate should be disposed of as solid waste.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Absorb: Use an inert absorbent material to clean up the spill.

  • Collect: Collect the absorbed material and place it in a sealed container for disposal as chemical waste.

  • Decontaminate: Clean the spill area thoroughly.

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Generation of This compound Waste collect Collect in a Labeled, Sealed Container start->collect store Store in a Ventilated, Secure Area collect->store is_large_quantity Large Quantity or Routine Disposal? store->is_large_quantity licensed_disposal Arrange for Pickup by Licensed Waste Disposal Contractor is_large_quantity->licensed_disposal Yes is_lab_equipped Is Laboratory Equipped for Chemical Degradation? is_large_quantity->is_lab_equipped No (Small Quantity) end End of Process licensed_disposal->end is_lab_equipped->licensed_disposal No degradation Perform Laboratory-Scale Chemical Degradation (e.g., Fenton's Reagent) is_lab_equipped->degradation Yes analysis Analyze Treated Waste to Confirm Degradation degradation->analysis final_disposal Dispose of Treated Waste According to Local Regulations analysis->final_disposal final_disposal->end

Caption: Decision workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyantipyrine
Reactant of Route 2
Reactant of Route 2
4-Hydroxyantipyrine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.